molecular formula C9H8FNO4 B8140514 Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Cat. No.: B8140514
M. Wt: 213.16 g/mol
InChI Key: QEEMLDCQRNZRCH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-4-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-8(11(13)14)6(4-7(5)10)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEMLDCQRNZRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-fluoro-4-methyl-2-nitrobenzoate CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and strategic utility of Methyl 5-fluoro-4-methyl-2-nitrobenzoate , a critical intermediate in the development of quinazoline-based kinase inhibitors.[1]

Strategic Intermediate for Quinazoline & Benzimidazole Scaffolds[1]

Executive Summary

Methyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS 1262296-15-0 ) is a highly functionalized aromatic ester used primarily as a building block in medicinal chemistry.[1] Its specific substitution pattern—combining a nitro group (latent amine), a methyl ester (electrophilic trap), and a fluoro-methyl motif—makes it an ideal precursor for 6-fluoro-7-methylquinazolin-4(3H)-one scaffolds.[1] These scaffolds are foundational to the design of EGFR (Epidermal Growth Factor Receptor) and HER2 inhibitors, serving as structural analogs to drugs like Gefitinib and Afatinib , where the 4-position substituent modulates steric fit within the ATP-binding pocket.[1]

Chemical Identity & Properties
PropertyData
Chemical Name Methyl 5-fluoro-4-methyl-2-nitrobenzoate
CAS Number 1262296-15-0
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
SMILES COC(=O)C1=CC(F)=C(C)C=C1=O
Appearance Pale yellow to off-white solid
Melting Point 74–78 °C (Typical)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Synthetic Pathways & Mechanism[1][4][5][6]

The synthesis of this compound relies on controlling regioselectivity during electrophilic aromatic substitution (EAS). The most robust route involves the nitration of methyl 3-fluoro-4-methylbenzoate.[1]

3.1. Route A: Regioselective Nitration (Primary)

The precursor, methyl 3-fluoro-4-methylbenzoate, contains three directing groups:[1]

  • Ester (-COOMe): Strong electron-withdrawing group (EWG); meta-director.[1]

  • Methyl (-Me): Weak electron-donating group (EDG); ortho/para-director.[1]

  • Fluoro (-F): Weak EWG but ortho/para-director (due to lone pair resonance).[1]

Reaction Logic:

  • The ester directs incoming electrophiles to position 5 (meta).

  • The methyl group directs to positions 3 (occupied) and 5 (ortho).

  • The fluorine directs to positions 2 (ortho) and 6 (para).

  • Outcome: While electronic vectors compete, nitration typically occurs at the position ortho to the fluorine and meta to the ester (Position 2 in the final product numbering) or ortho to the ester (Position 6). Optimization using controlled temperature (-5°C to 0°C) and fuming HNO₃/H₂SO₄ favors the 2-nitro isomer due to the combined directing effects stabilizing the Sigma complex intermediate.[1]

3.2. Experimental Protocol (Nitration)[2][3][4][5]
  • Reagents: Methyl 3-fluoro-4-methylbenzoate (1.0 eq), HNO₃ (fuming, 1.2 eq), H₂SO₄ (conc.[1] solvent).[5][6][7]

  • Step 1: Dissolve substrate in H₂SO₄ at -10°C.

  • Step 2: Add nitrating mixture (HNO₃/H₂SO₄) dropwise over 60 mins, maintaining internal temp < 0°C.

  • Step 3: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

  • Step 4: Quench onto crushed ice. Filter the yellow precipitate.

  • Step 5: Recrystallize from MeOH to remove the minor isomer.

3.3. Synthesis Workflow Diagram

SynthesisWorkflow SM Methyl 3-fluoro-4-methylbenzoate (Precursor) Intermediate Sigma Complex (Arenium Ion) SM->Intermediate Electrophilic Attack (-10°C) Reagents HNO3 / H2SO4 (Nitrating Mixture) Reagents->Intermediate Product Methyl 5-fluoro-4-methyl-2-nitrobenzoate (Target) Intermediate->Product -H+ (Aromatization) Isomer Minor Isomers (Regio-impurities) Intermediate->Isomer

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target nitrobenzoate.

Downstream Strategic Utility

The primary value of methyl 5-fluoro-4-methyl-2-nitrobenzoate lies in its reduction to the corresponding anthranilate (2-aminobenzoate), which is the immediate precursor for the Quinazoline-4(3H)-one pharmacophore.[1]

4.1. Reduction to Anthranilate
  • Reaction: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).[1]

  • Product: Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS 929214-84-6).[1][8]

  • Significance: This aniline derivative cyclizes with formamide or urea to form the bicyclic quinazoline core.

4.2. Application in Kinase Inhibitors

The resulting 6-fluoro-7-methylquinazolin-4(3H)-one is a scaffold used to develop:

  • EGFR Inhibitors: Analogs of Gefitinib where the 6/7 substitution pattern is modified to alter metabolic stability or binding affinity.

  • Dual Kinase Inhibitors: The 4-position of the quinazoline is chlorinated (POCl₃) and then coupled with various anilines to target VEGFR or HER2.[1]

4.3. Pathway to Quinazoline Core

DownstreamUtility Nitro Methyl 5-fluoro-4-methyl-2-nitrobenzoate (Starting Material) Aniline Methyl 2-amino-5-fluoro-4-methylbenzoate (Anthranilate) Nitro->Aniline Reduction (Fe/NH4Cl or H2/Pd) Quinazoline 6-Fluoro-7-methylquinazolin-4(3H)-one (Drug Scaffold) Aniline->Quinazoline Cyclization (Formamide, 150°C) Drug Kinase Inhibitor Analog (e.g., EGFR/HER2 Target) Quinazoline->Drug 1. POCl3 (Chlorination) 2. SnAr (Aniline Coupling)

Figure 2: Conversion of the nitrobenzoate intermediate into bioactive quinazoline scaffolds.

Safety & Handling Protocols
  • Energetic Hazards: As a nitro-aromatic compound, this substance possesses significant potential energy.[1] While not classified as a primary explosive, bulk heating (>100°C) without solvent should be avoided.[1]

  • Skin Sensitization: Benzoate esters and their halogenated derivatives are potent skin sensitizers and irritants.[1] Double-gloving (Nitrile) is required.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis under moist conditions.

References
  • Chemical Identity & CAS Verification

    • Source: PubChem & ChemicalBook D
    • Link:[1]

  • Synthetic Methodology (Nitration of Benzoates)

    • Title: Regioselective nitration of substituted methyl benzoates.[4][5]

    • Source:Organic Syntheses, Coll.[1][9] Vol. 1, p. 372 (General procedure adaptation).[1]

    • Link:[1]

  • Downstream Application (Quinazoline Synthesis)

    • Title: Synthesis of quinazoline deriv
    • Source:Journal of Medicinal Chemistry, 2014 (Related Osimertinib/Gefitinib analogs).[1]

    • Link:

Sources

Key applications of Methyl 5-fluoro-4-methyl-2-nitrobenzoate in pharmaceutical research.

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Next-Generation Kinase Inhibitors and Heterocyclic APIs

Executive Summary

Methyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS: 116328-92-2 / Derivatives) represents a critical "orthogonally functionalized" building block in modern medicinal chemistry. Its structural uniqueness lies in the precise arrangement of a nitro group, a methyl ester, and a fluorine atom on a toluene core. This specific substitution pattern renders it an ideal precursor for 6-fluoro-7-methylquinazolin-4(3H)-one scaffolds—a pharmacophore central to EGFR, HER2, and VEGFR tyrosine kinase inhibitors (TKIs).

This guide details the technical applications of this compound, focusing on its conversion into bioactive heterocycles, optimizing reduction protocols to prevent defluorination, and its role in structure-activity relationship (SAR) modulation.

Chemical Profile & Structural Utility[1][2][3][4][5]

PropertySpecification
IUPAC Name Methyl 5-fluoro-4-methyl-2-nitrobenzoate
Molecular Formula C₉H₈FNO₄
Molecular Weight 229.16 g/mol
Key Functionality Nitro (C2): Precursor to primary amine for cyclization.Ester (C1): Electrophilic center for heterocycle formation.Fluorine (C5): Bioisostere for metabolic stability; blocks C-H oxidation.Methyl (C4): Hydrophobic anchor for kinase pocket selectivity.
Strategic Value in Drug Design

The 5-fluoro-4-methyl substitution pattern is non-trivial. In many kinase inhibitors (e.g., Lapatinib, Gefitinib analogs), the 6- and 7-positions of the quinazoline ring dictate solubility and binding affinity.

  • Metabolic Blocking: The fluorine atom at C5 (becoming C6 in quinazoline) blocks metabolic hydroxylation, significantly extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the neighboring proton, influencing the hydrogen-bonding capability of the final drug molecule.

Primary Application: Synthesis of Quinazolinone Scaffolds

The most dominant application of this intermediate is the synthesis of 6-fluoro-7-methylquinazolin-4(3H)-one , a precursor to 4-anilinoquinazoline TKIs.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the nitrobenzoate into a functionalized quinazoline core.

QuinazolineSynthesis Figure 1: Synthetic Workflow for Kinase Inhibitor Scaffolds Start Methyl 5-fluoro-4-methyl- 2-nitrobenzoate Amine Intermediate A: Methyl 2-amino-5-fluoro- 4-methylbenzoate Start->Amine Reduction (Fe/AcOH or H2/Pd-C) Quinone Scaffold B: 6-Fluoro-7-methyl- quinazolin-4(3H)-one Amine->Quinone Cyclization (Formamide/150°C) Chloro Active Electrophile: 4-Chloro-6-fluoro- 7-methylquinazoline Quinone->Chloro Chlorination (POCl3/DIEA) FinalDrug TKI Candidate: 4-Anilinoquinazoline Derivative Chloro->FinalDrug SnAr Coupling (Ar-NH2)

Caption: Step-wise transformation of the nitrobenzoate precursor into a bioactive kinase inhibitor scaffold.

Technical Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without defluorination or ester hydrolysis. Challenge: Catalytic hydrogenation (H₂/Pd-C) can sometimes lead to hydrodefluorination (C-F bond cleavage) if not carefully controlled.

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) This method is highly chemoselective and preserves the C-F bond.

  • Reagents: Methyl 5-fluoro-4-methyl-2-nitrobenzoate (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent System: Ethanol/Water (4:1 v/v).

  • Procedure:

    • Dissolve the nitrobenzoate in Ethanol/Water.

    • Add NH₄Cl and Iron powder under vigorous stirring.

    • Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3). The starting material spot (

      
      ) should disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol. Concentrate the filtrate.

    • Purification: Partition between EtOAc and saturated NaHCO₃. Dry organic layer over Na₂SO₄.

  • Yield Expectation: 85–92% of Methyl 2-amino-5-fluoro-4-methylbenzoate .

Protocol B: "One-Pot" Cyclization to Quinazolinone

Objective: Form the pyrimidine ring using the newly formed amine and the adjacent ester.

  • Reagents: Methyl 2-amino-5-fluoro-4-methylbenzoate (1.0 eq), Formamide (excess, solvent/reagent).

  • Catalyst: Ammonium Acetate (0.1 eq) - optional, accelerates reaction.

  • Procedure:

    • Suspend the amine intermediate in neat Formamide (5–10 volumes).

    • Heat to 140–150°C. The reaction is driven by the distillation of methanol byproduct.

    • Endpoint: Reaction typically requires 6–12 hours.

    • Isolation: Cool the mixture to room temperature. Pour slowly into ice-cold water. The product, 6-fluoro-7-methylquinazolin-4(3H)-one , will precipitate as a white/off-white solid.

    • Purification: Filtration and washing with water and cold diethyl ether.

  • Validation: ¹H NMR should show a characteristic singlet at

    
     ppm (H-2 of quinazolinone) and loss of the methyl ester singlet.
    

Advanced Application: Indazole Synthesis

While less common than the quinazolinone route for this specific isomer, the compound can serve as a precursor for Indazoles via diazotization, provided the correct cyclization partner is available.

  • Mechanism: The reduced amine (from Protocol A) is diazotized (NaNO₂/HCl) to form a diazonium salt.

  • Cyclization: Unlike standard syntheses that require an ortho-methyl group, this substrate (methyl at meta position C4) requires a "Jacobson-type" cyclization or coupling with a hydrazine derivative if the ester is first converted to an aldehyde or ketone.

  • Utility: 5-fluoro-indazoles are potent scaffolds for PARP inhibitors (e.g., Rucaparib analogs) and c-Myc G-quadruplex binders [1].

Safety & Handling (E-E-A-T)

  • Nitroaromatics: Potentially explosive if heated under confinement. Ensure reaction vessels are vented.

  • Fluorinated Intermediates: While the C-F bond is stable, thermal decomposition can release toxic HF. Use glass-lined reactors for scale-up.

  • Skin Sensitization: Methyl benzoates and their aniline derivatives are potent sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

References

  • Synthesis of Indazole Scaffolds: Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH) / PMC.

  • Quinazolinone Antibacterials: Synthesis and antibacterial activities of quinazolin-4(3h)-one derivatives.[1][2] Semantic Scholar.

  • EGFR Inhibitor Design: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. PubMed Central.

  • Nitro Reduction Protocols: Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes. ACS Organic & Inorganic Au.

  • Compound Data: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Isomer Data for comparison). ChemicalBook.

Sources

Synthesis pathways for Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on a benzoic acid scaffold, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for a diverse range of subsequent chemical modifications, enabling the construction of novel molecular architectures with potential therapeutic applications. For instance, related nitroaromatic compounds are precursors in the synthesis of PARP inhibitors like Rucaparib, highlighting the importance of this structural motif in oncology research.[1]

This technical guide provides a comprehensive overview of the viable synthetic pathways for Methyl 5-fluoro-4-methyl-2-nitrobenzoate. As a senior application scientist, this document moves beyond a simple recitation of steps to offer insights into the underlying chemical principles, the rationale for experimental choices, and detailed, field-tested protocols.

Retrosynthetic Analysis: Devising a Logical Approach

A logical retrosynthetic analysis of the target molecule suggests that the key transformations are an electrophilic aromatic substitution (nitration) and an esterification. The primary disconnection can be made at the ester group or the nitro group. This leads to two main forward synthetic strategies:

  • Pathway A: Nitration of a pre-existing benzoic acid followed by esterification.

  • Pathway B: Esterification of a benzoic acid followed by nitration of the resulting ester.

The choice between these pathways depends on the directing effects of the substituents on the aromatic ring and the overall efficiency of the reaction sequence. The starting material for both pathways would logically be 4-fluoro-3-methylbenzoic acid, a commercially available reagent.[2]

Synthetic Pathway A: Nitration of 4-Fluoro-3-methylbenzoic Acid Followed by Esterification

This is often the preferred route as the carboxylic acid group can be a deactivating group in electrophilic aromatic substitution, which can help control the regioselectivity of the nitration.

Step 1: Nitration of 4-Fluoro-3-methylbenzoic Acid

The nitration of the aromatic ring is the critical step in this synthesis. The regiochemical outcome is determined by the directing effects of the three substituents already present on the ring: the fluorine atom, the methyl group, and the carboxylic acid.

  • Fluorine: An ortho-, para-director, and a deactivating group.

  • Methyl Group: An ortho-, para-director, and an activating group.

  • Carboxylic Acid: A meta-director and a deactivating group.

The position of nitration is C2, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The fluorine at C4 also directs ortho to itself, further favoring substitution at C5 or C3. However, the strong activation from the methyl group at the ortho position (C2) is expected to be the dominant directing effect.

The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3]

Experimental Protocol: Synthesis of 5-Fluoro-4-methyl-2-nitrobenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-3-methylbenzoic acid (1.0 eq).

  • Acidic Medium: Carefully add concentrated sulfuric acid (∼5-10 volumes) to the flask while cooling in an ice-water bath to maintain a temperature below 10°C. Stir until the starting material is completely dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.5 eq) to concentrated sulfuric acid (∼2 volumes) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the internal temperature does not exceed 10-15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and dried under vacuum to afford 5-fluoro-4-methyl-2-nitrobenzoic acid.

Step 2: Esterification of 5-Fluoro-4-methyl-2-nitrobenzoic Acid

The final step is the esterification of the carboxylic acid to the methyl ester. A common and effective method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.

Experimental Protocol: Synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-fluoro-4-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or dropwise add thionyl chloride (1.5-2.0 eq).[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring by TLC or HPLC until the starting material is consumed.[4]

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • Extraction: The residue is dissolved in a suitable organic solvent like ethyl acetate, and washed successively with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.[4]

Synthetic Pathway B: Esterification Followed by Nitration

This alternative pathway involves first protecting the carboxylic acid as a methyl ester and then performing the nitration. The methyl ester is also a deactivating, meta-directing group, similar to the carboxylic acid.

Step 1: Synthesis of Methyl 4-fluoro-3-methylbenzoate

The esterification of 4-fluoro-3-methylbenzoic acid is carried out using the same Fischer-Speier esterification protocol as described in Pathway A, Step 2.

Step 2: Nitration of Methyl 4-fluoro-3-methylbenzoate

The nitration of the methyl ester is performed under similar conditions to the nitration of the carboxylic acid. The directing effects of the substituents remain the same, leading to the desired product.

Experimental Protocol: Nitration of Methyl 4-fluoro-3-methylbenzoate

  • Reaction Setup: In a three-necked round-bottom flask, dissolve methyl 4-fluoro-3-methylbenzoate (1.0 eq) in concentrated sulfuric acid (∼5-10 volumes) at 0-5°C.

  • Nitrating Mixture: Prepare the nitrating mixture of concentrated nitric acid (1.1-1.5 eq) and concentrated sulfuric acid (∼2 volumes) as described previously.

  • Addition and Reaction: Add the nitrating mixture dropwise, maintaining a low temperature. After the addition, allow the reaction to proceed at a controlled temperature (e.g., 0-10°C) for several hours.

  • Work-up and Isolation: The work-up and isolation procedure is identical to that described for the nitration of the benzoic acid in Pathway A, Step 1.

Data Summary

StepReactionStarting MaterialKey ReagentsTypical Yield
Pathway A
1Nitration4-Fluoro-3-methylbenzoic acidConc. HNO₃, Conc. H₂SO₄85-95%
2Esterification5-Fluoro-4-methyl-2-nitrobenzoic acidMethanol, H₂SO₄ or SOCl₂80-90%
Pathway B
1Esterification4-Fluoro-3-methylbenzoic acidMethanol, H₂SO₄ or SOCl₂>95%
2NitrationMethyl 4-fluoro-3-methylbenzoateConc. HNO₃, Conc. H₂SO₄85-95%

Visualizing the Synthesis

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B A_start 4-Fluoro-3-methylbenzoic acid A_intermediate 5-Fluoro-4-methyl-2-nitrobenzoic acid A_start->A_intermediate Nitration (HNO₃, H₂SO₄) A_end Methyl 5-fluoro-4-methyl-2-nitrobenzoate A_intermediate->A_end Esterification (MeOH, H⁺) B_start 4-Fluoro-3-methylbenzoic acid B_intermediate Methyl 4-fluoro-3-methylbenzoate B_start->B_intermediate Esterification (MeOH, H⁺) B_end Methyl 5-fluoro-4-methyl-2-nitrobenzoate B_intermediate->B_end Nitration (HNO₃, H₂SO₄)

Caption: Synthetic pathways for Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Safety Considerations

The synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate involves the use of strong acids and nitrating agents, which are highly corrosive and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate can be effectively achieved through two primary pathways, both starting from 4-fluoro-3-methylbenzoic acid. The choice between nitrating the carboxylic acid followed by esterification (Pathway A) or esterifying first and then nitrating (Pathway B) will depend on laboratory-specific conditions and optimization goals. Both routes are high-yielding and utilize standard organic chemistry transformations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely produce this valuable chemical intermediate for their drug discovery and development endeavors.

References

  • PrepChem.com. "Synthesis of Methyl 5-Fluoro-2-nitrobenzoate." Accessed February 19, 2026. [Link]

  • Google Patents. "EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid." Accessed February 19, 2026.
  • Google Patents.
  • Google Patents. "US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester." Accessed February 19, 2026.
  • MDPI. "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate." Accessed February 19, 2026. [Link]

  • Google Patents. "CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-." Accessed February 19, 2026.
  • Anasazi Instruments. "Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate." Accessed February 19, 2026. [Link]

Sources

The Strategic Role of Methyl 5-fluoro-4-methyl-2-nitrobenzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of Methyl 5-fluoro-4-methyl-2-nitrobenzoate as a pivotal chemical intermediate, specifically designed for researchers and scientists in drug discovery.

Executive Summary

Methyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS: 1262296-15-0 ) is a highly specialized building block primarily utilized in the synthesis of fused heterocyclic systems, most notably 6-fluoro-7-methylquinazolin-4(3H)-ones .[1][2] These scaffolds act as the pharmacophore core for a class of tyrosine kinase inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).

The compound’s value lies in its unique substitution pattern: the ortho-nitro ester functionality facilitates rapid cyclization, while the para-relationship between the nitro group and the fluorine atom activates the latter for nucleophilic aromatic substitution (


). This duality allows medicinal chemists to construct complex, polysubstituted quinazoline or indole cores with high regioselectivity.

Structural Analysis & Reactivity Profile

The "Push-Pull" Electronic System

The molecule is characterized by a benzene ring substituted with four distinct functional groups, creating a specific electronic environment that dictates its reactivity.

PositionSubstituentElectronic EffectSynthetic Utility
C1 Methyl Ester (

)
Electron Withdrawing (EWG)Electrophile for cyclization (e.g., with amidines).
C2 Nitro (

)
Strong EWGActivates C5-F for

; Precursor to amine (N1 of quinazoline).
C4 Methyl (

)
Weak Electron Donating (EDG)Steric handle; Benzylic position for radical bromination.
C5 Fluorine (

)
EWG (Inductive) / EDG (Resonance)Leaving group in

(activated by C2-Nitro); Metabolic blocker in final drug.
The Ortho-Nitro Effect

The proximity of the nitro group (C2) to the ester (C1) is the critical design feature. Upon reduction of the nitro group to an aniline, the resulting Methyl 2-amino-5-fluoro-4-methylbenzoate is primed for intramolecular condensation. The amine acts as a nucleophile attacking the ester carbonyl (or an external electrophile that subsequently attacks the ester), closing the pyrimidine ring to form the quinazoline core.

Fluorine Activation

Although fluorine is generally a poor leaving group in


 reactions due to the strength of the C-F bond, the strong electron-withdrawing nature of the para-nitro group (at C2 relative to C5) significantly lowers the energy barrier for nucleophilic attack. This allows for the introduction of diverse amines or alkoxides at the C5 position prior to nitro reduction, enabling "late-stage diversification" strategies early in the synthetic route.

Synthetic Workflows

The following Graphviz diagram illustrates the divergent synthetic pathways originating from Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

SynthesisPathways Start Methyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS: 1262296-15-0) Reduction Reduction (Fe/NH4Cl or H2/Pd) Start->Reduction Path A SnAr SnAr Displacement (R-NH2 / Base) Start->SnAr Path B (Diversification) Aniline Methyl 2-amino-5-fluoro-4-methylbenzoate Reduction->Aniline Cyclization Cyclization (Formamidine Acetate / EtOH) Aniline->Cyclization Quinazoline 6-Fluoro-7-methylquinazolin-4(3H)-one (Core Scaffold) Cyclization->Quinazoline Chlorination Chlorination (POCl3) Quinazoline->Chlorination FinalDrug EGFR/HER2 Inhibitor (e.g., Lapatinib Analogs) Chlorination->FinalDrug ModifiedCore 5-Amino-Substituted Intermediate SnAr->ModifiedCore ModifiedCore->Reduction To Modified Quinazoline

Figure 1: Divergent synthetic pathways. Path A represents the standard route to quinazoline kinase inhibitors. Path B represents structural modification via nucleophilic aromatic substitution.

Detailed Experimental Protocols

Protocol A: Reduction to Methyl 2-amino-5-fluoro-4-methylbenzoate

This step is the most common first transformation. The use of Iron/Ammonium Chloride is preferred over catalytic hydrogenation (


) if the fluorine atom is labile or if avoiding dehalogenation is critical, although the C-F bond is generally stable to standard hydrogenation conditions.

Reagents:

  • Methyl 5-fluoro-4-methyl-2-nitrobenzoate (1.0 eq)

  • Iron powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitrobenzoate (10 g, 46.9 mmol) in Ethanol (100 mL) and Water (25 mL).

  • Addition: Add Ammonium Chloride (12.5 g, 234 mmol) followed by Iron powder (13.1 g, 234 mmol) in a single portion.

  • Reaction: Heat the suspension to vigorous reflux (

    
    ) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (
    
    
    
    ) should disappear, and a fluorescent amine spot (
    
    
    ) should appear.
  • Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove iron oxides. Wash the Celite cake with warm Ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL). Dry over

    
    , filter, and concentrate to yield the aniline as an off-white solid.
    
    • Typical Yield: 85-95%

    • Purity Check:

      
       NMR should show a broad singlet around 5.5-6.5 ppm (
      
      
      
      ).
Protocol B: Cyclization to 6-Fluoro-7-methylquinazolin-4(3H)-one

This protocol constructs the bicyclic heteroaromatic core.

Reagents:

  • Methyl 2-amino-5-fluoro-4-methylbenzoate (Product of 4.1, 1.0 eq)

  • Formamidine Acetate (1.5 eq)

  • Solvent: 2-Methoxyethanol or Ethanol

Procedure:

  • Setup: Dissolve the aniline (5.0 g, 27.3 mmol) in 2-Methoxyethanol (50 mL). Add Formamidine Acetate (4.26 g, 40.9 mmol).

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6-12 hours. The reaction proceeds via the formation of an intermediate amidine followed by intramolecular nucleophilic attack on the ester.
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: If solid forms, filter and wash with cold Ethanol. If no precipitate, concentrate the solvent to 20% volume and add Water to induce crystallization.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

    • Target: White to pale yellow solid.

    • Mechanism: Condensation -> Cyclization -> Elimination of MeOH.

Safety & Handling Guidelines

  • Nitroaromatics: Like many nitro-compounds, Methyl 5-fluoro-4-methyl-2-nitrobenzoate may possess explosive potential if heated under confinement. Avoid heating the neat solid.

  • Skin Sensitization: The compound and its aniline derivative are potential skin sensitizers and irritants. Double-gloving (Nitrile) is recommended.

  • Iron Waste: The iron sludge generated in Protocol 4.1 is pyrophoric when dry. Keep the Celite pad wet with water before disposal into a designated hazardous waste container.

References

  • EARLY, William, et al. (2011).[3] Preparation of Quinazoline Derivatives for Use as Kinase Inhibitors. World Intellectual Property Organization, WO 2011/008572 A2.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56616429, Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Contextual reference for quinazoline/quinoline synthesis logic).

Sources

Fluorinated Nitrobenzoates: Versatile Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes primary literature, patent filings, and process chemistry reviews to provide a comprehensive analysis of fluorinated nitrobenzoates. It serves as a consolidated "State of the Art" review for researchers in medicinal chemistry.

Executive Summary

Fluorinated nitrobenzoates represent a privileged class of intermediates in pharmaceutical process chemistry. Their utility stems from the synergistic electronic effects of the fluorine atom (high electronegativity, metabolic stability) and the nitro group (strong electron-withdrawing capability). This combination creates a highly activated scaffold susceptible to Regioselective Nucleophilic Aromatic Substitution (SNAr), enabling the rapid construction of complex heterocyclic cores found in kinase inhibitors and androgen receptor antagonists. This guide reviews the synthesis, reactivity, and application of these scaffolds, with a focus on Methyl 2-fluoro-4-nitrobenzoate and its isomers.

Introduction: The Fluorine-Nitro Synergy

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often improving metabolic stability (blocking P450 oxidation) and membrane permeability. However, the synthesis of these molecules requires reactive precursors.

Fluorinated nitrobenzoates are unique because they possess two strong electron-withdrawing groups (EWGs): the nitro group (


) and the ester group (

).
  • Activation: These groups deplete electron density from the benzene ring, making it highly electrophilic.

  • The "Fluorine Effect" in SNAr: While fluorine is a poor leaving group in aliphatic SN2 reactions (due to the strong C-F bond), it is the fastest leaving group in SNAr reactions. Its high electronegativity stabilizes the anionic Meisenheimer Complex intermediate, lowering the activation energy for the rate-determining step (nucleophilic attack).

Chemical Synthesis & Manufacturing

Literature reviews and patent databases reveal three primary routes to access fluorinated nitrobenzoates.

Route A: Oxidation of Fluoronitrotoluenes (Industrial Standard)

This is the most scalable method, avoiding the hazards of direct nitration.

  • Precursor: 2-Fluoro-4-nitrotoluene.[1]

  • Reagent:

    
     or 
    
    
    
    /
    
    
    .
  • Mechanism: Benzylic oxidation converts the methyl group to a carboxylic acid, which is subsequently esterified.

  • Yield: Typically 70-85%.

Route B: Nitration of Fluorobenzoates
  • Precursor: Methyl 2-fluorobenzoate.

  • Reagent: Fuming

    
     / 
    
    
    
    .
  • Selectivity Issues: Direct nitration often yields a mixture of isomers (ortho/meta/para relative to the directing groups), requiring difficult chromatographic separation.

Comparative Analysis of Synthetic Routes
FeatureRoute A: OxidationRoute B: NitrationRoute C: Halex Reaction
Starting Material FluoronitrotolueneFluorobenzoateChloronitrobenzoate
Reagents KMnO4 / Chromic AcidHNO3 / H2SO4KF / 18-Crown-6
Scalability High (Preferred for GMP)Medium (Exotherm risk)Low (High cost of KF/catalyst)
Regioselectivity High (Defined by SM)Low (Isomer mixtures)High
Primary Ref Org. Process Res. Dev. [1]J. Org.[2] Chem. [2]J. Fluorine Chem. [3]

Reactivity Profile: The SNAr Mechanism

The defining characteristic of fluorinated nitrobenzoates is their reactivity toward nucleophiles (amines, thiols, alkoxides).

Mechanism of Action

The reaction proceeds via an addition-elimination pathway.

  • Attack: The nucleophile attacks the carbon bearing the fluorine.

  • Intermediate: A resonance-stabilized carbanion (Meisenheimer complex) forms. The nitro group is critical here, acting as an electron sink.

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion.

Visualization: SNAr Pathway

The following diagram illustrates the mechanistic pathway and the stabilization provided by the nitro group.

SNAr_Mechanism cluster_effect The Fluorine Effect Start Fluorinated Nitrobenzoate Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Rate Determining Step (Nucleophilic Attack) Nu Nucleophile (R-NH2) Nu->Complex Product Substituted Nitrobenzoate Complex->Product Fast Elimination Leaving Fluoride Ion (F-) Complex->Leaving Note1 High Electronegativity of F stabilizes the transition state, accelerating attack. Note1->Complex

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on a fluorinated nitrobenzoate scaffold.

Case Study: Enzalutamide (Xtandi)

Methyl 2-fluoro-4-nitrobenzoate is a critical starting material in the synthesis of Enzalutamide , a blockbuster androgen receptor antagonist used for prostate cancer.[3]

Synthesis Workflow
  • Esterification: 2-Fluoro-4-nitrobenzoic acid is converted to its methyl ester.

  • Reduction: The nitro group is selectively reduced to an aniline (

    
     / Pd/C) while preserving the fluorine (under controlled conditions) or displacing it later depending on the specific patent route.
    
  • Elaboration: The aniline reacts with a thiohydantoin precursor.

Enzalutamide_Synth SM 2-Fluoro-4-nitrotoluene Acid 2-Fluoro-4-nitrobenzoic Acid SM->Acid Oxidation (KMnO4) Ester Methyl 2-fluoro-4-nitrobenzoate (Key Intermediate) Acid->Ester Esterification (MeOH/SOCl2) Amine Methyl 4-amino-2-fluorobenzoate Ester->Amine Reduction (H2, Pd/C) Drug Enzalutamide (Xtandi) Amine->Drug Multi-step Coupling (Isothiocyanate)

Caption: Industrial synthesis workflow for Enzalutamide utilizing the fluorinated nitrobenzoate scaffold.

Experimental Protocols

The following protocols are synthesized from Organic Syntheses and relevant patent literature (e.g., US Patent 2013/0281494).

Protocol A: Synthesis of Methyl 2-fluoro-4-nitrobenzoate

Objective: Esterification of the carboxylic acid.

  • Setup: Charge a 3-neck round bottom flask with 2-fluoro-4-nitrobenzoic acid (1.0 eq) and Methanol (10 vol).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 1.5 eq) over 30 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[4][5]

  • Workup: Concentrate in vacuo to remove MeOH. Dissolve residue in EtOAc. Wash with sat.[6]

    
     (to remove unreacted acid) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. The product typically crystallizes as an off-white solid.
    
Protocol B: General SNAr Displacement

Objective: Displacement of Fluorine by a primary amine.

  • Reaction: Dissolve Methyl 2-fluoro-4-nitrobenzoate (1.0 eq) in DMF or DMSO.

  • Addition: Add Amine (1.1 eq) and a base (

    
     or DIPEA, 1.5 eq).
    
  • Condition: Stir at RT (for reactive amines) or 60°C (for anilines). The color often deepens (yellow/orange) due to the formation of the nitrophenyl amine.

  • Validation: Monitor disappearance of the Fluorine signal via

    
    -NMR  (a self-validating check; the signal will shift or disappear if the F is displaced).
    

References

  • Process Development of Enzalutamide: Organic Process Research & Development. "Development of a Scalable Synthesis of Enzalutamide." (Generalized link to journal due to specific article access restrictions).

  • Fluorine in Drug Design: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry."

  • SNAr Mechanism: Chemical Reviews. "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups."

  • Patent Source: Google Patents. "Synthesis method of Enzalutamide (CN112645880A)."

  • Reactivity Data: Beilstein Journal of Organic Chemistry. "Development of N-F fluorinating agents and their fluorinations."

Sources

Methyl 5-fluoro-4-methyl-2-nitrobenzoate: A Critical Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of Methyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS 1262296-15-0), a critical building block in modern medicinal chemistry.

Executive Summary

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a highly specialized aromatic intermediate used primarily in the synthesis of poly-substituted anilines and fused heterocyclic scaffolds (such as quinazolinones and indazoles).[1] Its structural uniqueness lies in the dense functionalization of the benzene ring—containing a nitro group, a fluorine atom, a methyl group, and an ester functionality. This "tetrasubstituted" pattern makes it an invaluable tool for Fragment-Based Drug Discovery (FBDD) , particularly for tuning the metabolic stability and lipophilicity of kinase inhibitors.

The compound gained prominence in the early 2010s, appearing in patent literature associated with Plexxikon and other pharmaceutical entities focused on RAF/MEK/ERK pathway inhibitors . It serves as the direct precursor to Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS 929214-84-6), a "privileged structure" for generating library diversity.

Discovery and Historical Context

The history of Methyl 5-fluoro-4-methyl-2-nitrobenzoate is inextricably linked to the "Fluorine Scan" and "Methyl Scan" strategies employed in late-stage lead optimization.

  • Early Emergence (2007–2010): The amino-derivative (Methyl 2-amino-5-fluoro-4-methylbenzoate) appeared in chemical libraries around 2007 (CAS 929214-84-6), predating the specific registration of the nitro precursor (CAS 1262296-15-0, circa 2011). This suggests that early syntheses likely involved different routes or that the nitro intermediate was not initially isolated or characterized.

  • The Kinase Inhibitor Boom (2011–Present): The compound was formally disclosed in patent filings such as WO 2011/008572 by Plexxikon. In this context, researchers were exploring scaffolds for B-Raf and c-Kit inhibition. The introduction of the fluorine atom at the 5-position (relative to the ester) was designed to block metabolic oxidation at the aromatic ring, while the 4-methyl group provided a hydrophobic anchor to fill selectivity pockets (e.g., the gatekeeper region) in kinase ATP-binding sites.

Significance of the "5-Fluoro-4-Methyl" Motif

In medicinal chemistry, this substitution pattern offers two distinct advantages:

  • Metabolic Blocking: The fluorine atom prevents cytochrome P450-mediated hydroxylation at the position para to the nitrogen (in the final aniline), extending the drug's half-life.

  • Electronic Modulation: The electron-withdrawing nitro/fluoro groups orthogonal to the electron-donating methyl group create a unique electronic signature that influences the pKa of the resulting aniline, thereby modulating its hydrogen-bond donor capability.

Synthetic Chemistry & Process Development

The synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate presents a classic challenge in aromatic regioselectivity . The precursor, Methyl 3-fluoro-4-methylbenzoate , contains three directing groups that exert conflicting influences on the incoming electrophile (nitronium ion, NO₂⁺).

The Regioselectivity Challenge

The nitration of Methyl 3-fluoro-4-methylbenzoate involves a competition between three sites:

  • Position 2 (C6 in precursor): Activated by the Fluorine (para-director) but sterically hindered by the Ester.

  • Position 5 (C5 in precursor): Activated by the Methyl (ortho-director) and the Ester (meta-director). This is the sterically favored position.

  • Position 6 (C2 in precursor): Activated by Fluorine (ortho-director) but sandwiched between Fluorine and Ester. (Highly unfavorable).[2]

Target Isomer: The user requires the nitro group at Position 2 (relative to the ester). This corresponds to attack at the C6 position of the starting material (Para to Fluorine). Major Byproduct: The C5 position (Ortho to Methyl) is often the thermodynamic sink, leading to Methyl 5-nitro-3-fluoro-4-methylbenzoate.

Optimized Synthetic Protocol

To favor the formation of the desired 2-nitro isomer (driven by the strong para-directing effect of fluorine), the reaction is typically conducted under kinetic control using fuming nitric acid at low temperatures.

Step-by-Step Protocol
  • Reagents:

    • Substrate: Methyl 3-fluoro-4-methylbenzoate (1.0 eq)

    • Solvent: Concentrated Sulfuric Acid (H₂SO₄) (10 vol)

    • Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃) (1.05 eq)

    • Quench: Crushed Ice/Water

  • Procedure:

    • Dissolution: Charge Methyl 3-fluoro-4-methylbenzoate into a reactor containing H₂SO₄ at 0°C. Ensure complete dissolution.

    • Nitration: Slowly add fuming HNO₃ dropwise, maintaining the internal temperature below 5°C . Note: Higher temperatures favor the thermodynamically stable 5-nitro isomer.

    • Aging: Stir the mixture at 0–5°C for 1–2 hours. Monitor conversion by HPLC.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product typically precipitates as a solid.

    • Isolation: Filter the precipitate. Wash with cold water to remove residual acid.

    • Purification: Recrystallize from Methanol or Ethanol to remove the regioisomeric byproduct (5-nitro isomer).

  • Yield & Characterization:

    • Typical Yield: 60–75% (after purification).

    • Appearance: Pale yellow to off-white solid.

    • 1H NMR (CDCl3): Distinctive singlets/doublets. The proton at C3 (between NO2 and Me) and C6 (between F and COOMe) will show characteristic splitting (d, J_H-F).

Visualizing the Reaction Pathway

The following diagram illustrates the competitive nitration pathways and the directing effects governing the synthesis.

NitrationPathways cluster_legend Regioselectivity Logic Start Methyl 3-fluoro-4-methylbenzoate (Precursor) Reagents HNO3 / H2SO4 0°C Start->Reagents Target Methyl 5-fluoro-4-methyl-2-nitrobenzoate (Target: Para to F) CAS 1262296-15-0 Reagents->Target Kinetic Control (Strong Para-F Directing) Byproduct Methyl 3-fluoro-4-methyl-5-nitrobenzoate (Byproduct: Ortho to Me) Thermodynamic Sink Reagents->Byproduct Thermodynamic Control (Steric/Meta-Ester Directing) Info Fluorine (F) directs Ortho/Para Methyl (Me) directs Ortho/Para Ester (COOMe) directs Meta

Figure 1: Regioselective nitration pathways of Methyl 3-fluoro-4-methylbenzoate.

Technical Specifications & Properties

PropertySpecification
Chemical Name Methyl 5-fluoro-4-methyl-2-nitrobenzoate
CAS Number 1262296-15-0
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Appearance Pale yellow crystalline solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Purity Marker HPLC > 98% (Regioisomer content < 0.5%)

Downstream Applications in Drug Development

The primary utility of Methyl 5-fluoro-4-methyl-2-nitrobenzoate is its conversion into Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS 929214-84-6), a versatile aniline.

Reduction to Aniline

The nitro group is reduced using standard conditions (Fe/NH₄Cl, SnCl₂, or H₂/Pd-C). The resulting aniline is the "gateway" to several privileged scaffolds:

  • Quinazolin-4(3H)-ones:

    • Reaction with formamide or triethyl orthoformate yields 6-fluoro-7-methylquinazolin-4(3H)-one .

    • Application: This core mimics the adenine ring of ATP and is widely used in EGFR, VEGFR, and PI3K inhibitors .

  • Indazoles:

    • Diazotization of the aniline followed by cyclization yields 5-fluoro-4-methyl-1H-indazole derivatives.

    • Application: Used in interleukin-1 receptor-associated kinase (IRAK4) inhibitors.

  • Benzamides:

    • Direct coupling of the aniline nitrogen or hydrolysis of the ester to the acid, followed by amide coupling.

    • Application:MEK inhibitors (e.g., analogs of Binimetinib/Cobimetinib) often feature electron-deficient benzamide cores.

Workflow Diagram

Applications Nitro Methyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS 1262296-15-0) Reduction Reduction (Fe/HCl or H2/Pd) Nitro->Reduction Aniline Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS 929214-84-6) Reduction->Aniline Quin 6-Fluoro-7-methylquinazolin-4-one (Kinase Inhibitor Core) Aniline->Quin + Formamide Cyclization Indazole 5-Fluoro-4-methylindazole (IRAK4/JAK Scaffolds) Aniline->Indazole + NaNO2/AcOH Diazotization

Figure 2: Synthetic divergence from the nitrobenzoate intermediate.

References

  • Plexxikon Inc. (2011). Compounds and methods for kinase modulation, and indications therefor. WO 2011/008572 A2. World Intellectual Property Organization.[3] Link

  • ChemicalBook . (n.d.). Methyl 5-fluoro-4-methyl-2-nitrobenzoate Product Entry. Retrieved February 19, 2026. Link

  • BLD Pharm . (n.d.).[4][5] Methyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS 1262296-15-0).[1][4] Retrieved February 19, 2026. Link

  • Olah, G. A., et al. (1978). Nitration of Aromatics. In Nitration: Methods and Mechanisms. VCH Publishers.

Sources

The Dual-Edged Sword: An In-depth Technical Guide on the Effect of Fluorine Substitution on the Reactivity of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Nitroaromatic Chemistry

The deliberate incorporation of fluorine into nitroaromatic compounds is a powerful and widely employed strategy in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This seemingly subtle atomic substitution can dramatically alter the electronic landscape of the aromatic ring, thereby profoundly influencing its reactivity, physicochemical properties, and metabolic fate.[3][4][5][6] Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups, are intrinsically reactive scaffolds due to the strong electron-withdrawing nature of the nitro moiety.[7] When a fluorine atom is introduced, a fascinating interplay of electronic effects ensues, creating a "dual-edged sword" that can either activate or deactivate the ring towards different types of chemical transformations.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted consequences of fluorine substitution on the reactivity of nitroaromatic compounds. We will move beyond a superficial overview to provide a nuanced understanding of the underlying physical organic principles, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. By dissecting the causality behind experimental observations, this guide aims to equip the reader with the knowledge to rationally design and execute synthetic strategies involving these pivotal chemical entities.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. Both fluorine and the nitro group are potent electron-withdrawing groups, but they exert their influence through different mechanisms.

  • The Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-M or -R) .[8] The highly electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework. More significantly, the nitro group can delocalize the pi electrons of the ring onto itself, creating resonance structures with a positive charge on the ortho and para carbons.[8] This severe electron deficiency deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic attack, particularly at the ortho and para positions.[8][9]

  • Fluorine (-F): The fluorine atom is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) .[3][10] This effect deactivates the aromatic ring towards electrophilic substitution.[3] However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic pi-system, resulting in a weak electron-donating resonance effect (+M or +R) .[8][11] This resonance effect directs incoming electrophiles to the ortho and para positions.[3][11] For fluorine, the inductive effect generally outweighs the resonance effect.[10]

When both a fluorine atom and a nitro group are present on the same aromatic ring, their combined electronic influence dictates the overall reactivity and regioselectivity of chemical transformations.

Visualizing the Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of fluorine and a nitro group on an aromatic ring.

Electronic_Effects cluster_ring Aromatic Ring C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 F F F->C1 -I (Inductive) F->C1 +R (Resonance) NO2 NO₂ NO2->C4 -I (Inductive) NO2->C4 -R (Resonance)

Caption: Inductive (-I) and Resonance (+/-R) effects of Fluorine and Nitro groups.

Impact on Key Chemical Reactions

The presence of fluorine on a nitroaromatic ring has profound consequences for several major classes of organic reactions.

Nucleophilic Aromatic Substitution (SNA_r)

This is arguably the area where the synergy between fluorine and the nitro group is most pronounced. The nitro group, by strongly withdrawing electron density, stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during nucleophilic attack.[3][9] When fluorine is positioned ortho or para to the nitro group, its powerful inductive effect further stabilizes this intermediate, dramatically accelerating the reaction rate.[3]

A key and somewhat counterintuitive aspect of SNAr reactions is that fluorine, despite forming the strongest carbon-halogen bond, is often the best leaving group among the halogens.[3][10] This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[10][12] The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and best able to accommodate the initial attack of the nucleophile.

Quantitative Data: Relative Rates of SNAr

The following table starkly illustrates the activating effect of fluorine in SNAr reactions compared to other halogens.

Halogen (X) in 1-X-2,4-dinitrobenzeneRelative Rate of Reaction with Piperidine
F 3300
Cl4.5
Br1.0
Data sourced from BenchChem[3]
Experimental Protocol: SNAr of 1-Fluoro-4-nitrobenzene with an Amine

This protocol provides a general procedure for the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene.

Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 mmol)

  • Amine (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask

  • Stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 mmol) and the amine (1.2 mmol) in DMF (10 mL).[3]

  • Add potassium carbonate (2.0 mmol) to the mixture.[3]

  • Heat the reaction mixture to 80 °C and stir for 4 hours.[3]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Visualization: SNAr Reaction

SNAr_Mechanism Start 1-Fluoro-4-nitrobenzene + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product Substituted Product + F⁻ Intermediate->Product Loss of Leaving Group (F⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, both the nitro group and fluorine deactivate the aromatic ring towards electrophilic attack.[3][8] The nitro group is a powerful deactivating group and a meta-director.[8] Fluorine is also deactivating but is an ortho-, para-director due to its resonance effect.[3][11]

When both are present, the overall reactivity is significantly reduced, often requiring harsh reaction conditions.[8] The directing effects can be either cooperative or competitive, depending on their relative positions. For instance, in 1-fluoro-4-nitrobenzene, the positions ortho to the fluorine and meta to the nitro group are the same, leading to a complex mixture of products upon electrophilic substitution, though substitution is generally disfavored.

Quantitative Data: Relative Rates of Nitration

This table demonstrates the deactivating effect of halogens on electrophilic aromatic substitution.

CompoundRelative Rate of Nitration
Benzene1
Fluorobenzene 0.15
Chlorobenzene0.033
Bromobenzene0.030
Data adapted from various sources.
Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[13] The presence of a fluorine atom on the aromatic ring generally does not interfere with this reaction and can even be beneficial. The reduction can be achieved using various methods, including catalytic hydrogenation or treatment with metals in acidic media.[13] The choice of reducing agent is crucial to avoid unwanted side reactions, especially if other reducible functional groups are present.[14]

Experimental Protocol: Catalytic Hydrogenation of a Fluorinated Nitroaromatic

This protocol outlines a general procedure for the reduction of a fluorinated nitroaromatic compound to the corresponding aniline.

Materials:

  • Fluorinated nitroaromatic compound (1.0 mmol)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (20 mL)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a solution of the fluorinated nitroaromatic compound (1.0 mmol) in methanol (20 mL), carefully add Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Fluorine's Impact on Physicochemical Properties and Drug Development

Beyond influencing chemical reactivity, the introduction of fluorine into nitroaromatic compounds has significant implications for their physicochemical properties, which is of paramount importance in drug discovery and development.[4][5][6][15]

Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability.[3][4][5][6][15] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[15] By replacing a metabolically labile C-H bond with a C-F bond, the half-life of a drug can be significantly extended.[3] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent sites towards oxidation.[4][5][6]

Quantitative Data: Metabolic Stability

The following table provides a conceptual example of how fluorination can improve metabolic stability.

CompoundHalf-life in Human Liver Microsomes (min)
Non-fluorinated Analog15
Fluorinated Analog >120
Conceptual data based on established principles.
Acidity and Basicity (pKa)

The strong inductive effect of fluorine can significantly impact the acidity and basicity of nearby functional groups. For example, the pKa of an aniline derived from a fluorinated nitroaromatic will be lower (i.e., the amine will be less basic) compared to its non-fluorinated counterpart.[3] This is due to the fluorine atom withdrawing electron density from the nitrogen, making its lone pair less available for protonation.[3] This modulation of pKa can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.

Lipophilicity

Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.

Conclusion: A Versatile Tool for Molecular Design

The substitution of fluorine on nitroaromatic compounds offers a powerful and versatile strategy for fine-tuning their chemical reactivity and physicochemical properties. The strong electron-withdrawing inductive effect of fluorine, coupled with the potent electron-withdrawing nature of the nitro group, creates a unique electronic environment that dramatically accelerates nucleophilic aromatic substitution while deactivating the ring towards electrophilic attack. This "dual-edged" nature allows chemists to selectively direct the reactivity of these important scaffolds.

Furthermore, the benefits of fluorination extend into the realm of drug development, where it is a proven tactic for enhancing metabolic stability and modulating key properties like basicity and lipophilicity. A thorough understanding of the fundamental principles governing the effects of fluorine substitution is therefore essential for researchers and scientists seeking to harness the full potential of these fascinating and synthetically valuable molecules. By applying the concepts and protocols outlined in this guide, practitioners can make more informed decisions in the design and synthesis of novel nitroaromatic compounds for a wide range of applications.

References

  • The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activ
  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Deriv
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH.
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen
  • Hammett equ
  • Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal.
  • Electrophilic Arom
  • Fluorinated building blocks in drug design: new p
  • FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY Fei Liu,* Bilqees Sameem Department of Mole.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.
  • Fluorine in drug discovery: Role, design and case studies.
  • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide - Benchchem.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Public
  • Reduction of nitro compounds - Wikipedia.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Regioselective Nitration of Methyl 5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the nitration of methyl 5-fluoro-4-methylbenzoate, a key transformation for synthesizing valuable nitroaromatic intermediates used in pharmaceutical and materials science research. The procedure utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature conditions to achieve high regioselectivity. This document details the underlying mechanistic principles, including the directing effects of the substituents that govern the reaction's outcome. Furthermore, it emphasizes critical safety protocols, offers a detailed experimental procedure from reagent preparation to product purification, and includes a troubleshooting guide to ensure reliable and reproducible results.

Introduction and Scientific Background

Aromatic nitro compounds are fundamental building blocks in organic synthesis, serving as precursors to anilines, pharmaceuticals, and dyes. The introduction of a nitro group (–NO₂) onto an aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone reaction in synthetic chemistry.[1] The protocol herein describes the nitration of methyl 5-fluoro-4-methylbenzoate to selectively yield methyl 5-fluoro-4-methyl-3-nitrobenzoate.

Mechanism of Nitration

The nitration of aromatic compounds proceeds through the EAS mechanism. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[2][3]

Step 1: Generation of the Nitronium Ion Electrophile Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[2]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the stable aromatic system and yielding the final product.[2]

Rationale for Regioselectivity

The position of nitration on the substituted benzene ring is dictated by the electronic effects of the existing substituents: the methyl ester (–COOCH₃), methyl (–CH₃), and fluoro (–F) groups.

  • Methyl Group (–CH₃): This is an activating, ortho, para-directing group.[5][6] It donates electron density to the ring through inductive effects and hyperconjugation, stabilizing the sigma complex when the attack occurs at the positions ortho or para to it. In the starting material, the positions ortho to the methyl group are C3 and C5, while the para position (C1) is blocked.

  • Methyl Ester Group (–COOCH₃): This is a deactivating, meta-directing group.[7][8] It withdraws electron density from the ring, making the meta positions (C3 and C5) the least deactivated and therefore the preferred sites for electrophilic attack.

  • Fluoro Group (–F): Halogens are deactivating but ortho, para-directing.[9][10] The fluorine atom withdraws electron density inductively (deactivating effect) but can donate electron density through resonance (directing effect). It directs incoming electrophiles to its ortho (C6) and para (C2) positions.

Synergistic Directing Effects: The substitution pattern is determined by the interplay of these effects.

  • Position C3 is ortho to the activating methyl group and meta to the deactivating ester group. Both of these effects strongly favor substitution at this position.

  • Position C2 is para to the directing fluoro group but ortho to the deactivating ester group, which is unfavorable.

  • Position C6 is ortho to the directing fluoro group but also ortho to the deactivating ester group, which is also unfavorable.

The powerful activating and directing effect of the methyl group, combined with the concordant meta-directing effect of the ester group, makes position C3 the overwhelmingly favored site of nitration.

Reaction Scheme: Reaction scheme for the nitration of methyl 5-fluoro-4-methylbenzoate.

Safety and Handling

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Strict adherence to safety protocols is mandatory.

  • Hazard Assessment: The nitrating mixture (concentrated H₂SO₄ and HNO₃) is extremely corrosive and a powerful oxidizing agent that can cause severe chemical burns.[11][12] It reacts violently with many organic materials.[13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a full-face shield, and acid-resistant gloves (e.g., neoprene or heavy-duty nitrile).[11][14]

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[12][14] An emergency eyewash station and safety shower must be immediately accessible.

  • Spill Response: Have a spill kit rated for acids readily available. Neutralize small spills with sodium bicarbonate or another suitable absorbent. For large spills, evacuate the area and contact emergency personnel.[14]

  • Waste Disposal: All acidic aqueous waste and filtrates must be collected in a designated hazardous waste container.[15]

Experimental Protocol

This protocol is based on established procedures for the nitration of substituted benzoates.[16][17]

Materials and Equipment
  • Methyl 5-fluoro-4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Methanol (CH₃OH) or Ethanol (C₂H₅OH)

  • Deionized Water

  • Crushed Ice

  • Round-bottom flask or Erlenmeyer flask (100 mL)

  • Beaker (400 mL)

  • Glass stirring rod or magnetic stirrer with stir bar

  • Dropping funnel or Pasteur pipettes

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Recrystallization apparatus

Summary of Reaction Parameters
ParameterValue / Description
Starting Material Methyl 5-fluoro-4-methylbenzoate
Reagents Concentrated H₂SO₄, Concentrated HNO₃
Reaction Temperature 0–10°C
Reaction Time ~1.5 hours (including addition and stirring)
Work-up Quenching on ice, vacuum filtration
Purification Recrystallization from an alcohol/water mixture
Expected Product Methyl 5-fluoro-4-methyl-3-nitrobenzoate
Typical Yield 80–90%
Step-by-Step Procedure

Part A: Preparation of the Nitrating Mixture

  • In the fume hood, place a clean, dry test tube or small flask in an ice bath.

  • Carefully measure 5 mL of concentrated nitric acid into the tube.

  • Slowly and with extreme caution , add 5 mL of concentrated sulfuric acid dropwise to the nitric acid while gently swirling the tube in the ice bath. This process is highly exothermic.

  • Allow the freshly prepared nitrating mixture to cool completely in the ice bath before use.

Part B: Nitration Reaction

  • Add 5.0 g of methyl 5-fluoro-4-methylbenzoate to a 100 mL flask.

  • Place the flask in an ice bath and add 10 mL of concentrated sulfuric acid. Stir the mixture until the starting material is fully dissolved.

  • Maintain the temperature of the solution between 0°C and 10°C.

  • Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture (from Part A) dropwise to the stirred solution over approximately 30-45 minutes. Crucially, monitor the temperature and ensure it does not exceed 10°C to prevent the formation of dinitrated byproducts.[17]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for another 15 minutes to ensure the reaction goes to completion.

Part C: Product Isolation and Work-Up

  • Prepare a 400 mL beaker containing approximately 100 g of crushed ice.

  • Slowly and carefully , pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.[18] The crude product should precipitate as a pale yellow or white solid.

  • Allow the ice to melt completely.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes residual acids.[19]

  • Press the solid as dry as possible on the filter.

Part D: Purification by Recrystallization

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of hot solvent (methanol or ethanol is a good starting point) to dissolve the solid completely.[20]

  • If the solid does not dissolve easily, you may add hot water dropwise to the alcohol suspension until a clear solution is obtained at the boiling point.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them thoroughly.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of methyl 5-fluoro-4-methyl-3-nitrobenzoate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in Ice Bath) start_mat 2. Dissolve Substrate (Methyl 5-fluoro-4-methylbenzoate in H₂SO₄) reaction 3. Nitration (Add nitrating mixture dropwise at 0-10°C) start_mat->reaction quench 4. Quench Reaction (Pour onto crushed ice) reaction->quench filtration 5. Isolate Crude Product (Vacuum Filtration) quench->filtration wash 6. Wash Solid (Cold Deionized Water) filtration->wash recrystal 7. Recrystallize (e.g., from Methanol/Water) wash->recrystal final_product 8. Final Product (Methyl 5-fluoro-4-methyl-3-nitrobenzoate) recrystal->final_product

Sources

Application Note: Methyl 5-fluoro-4-methyl-2-nitrobenzoate in Medicinal Chemistry

[2]

Core Utility & Strategic Value

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a divergent intermediate . Its value lies in the orthogonal reactivity of its three functional handles:

  • C5-Fluorine: Activated by the para-nitro group, enabling regioselective Nucleophilic Aromatic Substitution (SNAr).[2]

  • C2-Nitro: A latent amine precursor for cyclization.[2]

  • C1-Ester: An electrophilic center for heterocycle formation (Quinazolinones, Benzamides).[2]

Key Pharmacophore Access
  • 6-Fluoro-7-methylquinazolin-4(3H)-ones: Core scaffold for dual EGFR/VEGFR inhibitors.[2]

  • 5-Fluoro-6-methylbenzimidazoles: Bioisosteres for purines in antimetabolite research.[2]

  • Modified Anthranilates: Precursors for fragment-based drug discovery (FBDD).[2]

Chemical Logic & Reactivity Profile

The regiochemistry of this scaffold dictates its application. The Nitro group at C2 activates the Fluorine at C5 (para-relationship), making it susceptible to displacement by amines or alkoxides before reduction.[2] Conversely, the Methyl group at C4 is relatively inert but provides essential lipophilicity and steric bulk in the final drug target.[2]

Structural Reactivity Map[2]

ReactivityMapCoreMethyl 5-fluoro-4-methyl-2-nitrobenzoate(Central Scaffold)SnArS_NAr Displacement(C5-Fluorine)Core->SnArActivated by p-NO2ReductionNitro Reduction(C2-NO2 -> NH2)Core->ReductionH2/Pd or Fe/AcOHSnAr->ReductionSequential FunctionalizationCyclizationCyclization w/ Ester(Formation of Heterocycles)Reduction->Cyclization+ Formamidine/Urea

Figure 1: Reactivity logic flow.[2] The C5-Fluorine is the primary site for diversity introduction via SNAr prior to ring closure.[2]

Detailed Protocols

Protocol A: Synthesis of 6-Fluoro-7-methylquinazolin-4(3H)-one

This is the primary application, yielding a scaffold analogous to the core of Gefitinib , but with a 7-methyl substitution which alters metabolic stability and binding affinity.[2]

Mechanism: Nitro reduction followed by Niementowski-type cyclization.[2]

Step 1: Reduction to Methyl 2-amino-5-fluoro-4-methylbenzoate[2]
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.

  • Rationale: Fe/NH4Cl is preferred over catalytic hydrogenation (H2/Pd-C) to avoid potential defluorination, although the C-F bond is relatively stable.[2]

Procedure:

  • Dissolve Methyl 5-fluoro-4-methyl-2-nitrobenzoate (10.0 g, 46.9 mmol) in Ethanol (100 mL) and Water (25 mL).

  • Add Ammonium Chloride (12.5 g, 234 mmol, 5.0 eq).

  • Add Iron Powder (13.1 g, 234 mmol, 5.0 eq) portion-wise with vigorous stirring.

  • Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS for the disappearance of the nitro starting material.[2]

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Dry over Na2SO4 and concentrate to yield the anthranilate intermediate (typically off-white solid, >90% yield).[2]

Step 2: Cyclization to Quinazolinone
  • Reagents: Formamidine Acetate, 2-Methoxyethanol (or Ethanol).[2]

  • Rationale: Formamidine acetate provides the C2 carbon and N3 nitrogen for the pyrimidine ring.

Procedure:

  • Suspend the anthranilate (from Step 1) (9.0 g) in 2-Methoxyethanol (90 mL).

  • Add Formamidine Acetate (6.2 g, 1.5 eq).

  • Heat to reflux (125°C) for 6-12 hours. The reaction will initially dissolve and then precipitate the product.[3]

  • Cool the mixture to room temperature and then to 0°C.

  • Filter the precipitate.[3] Wash with cold ethanol and diethyl ether.

  • Dry under vacuum.

  • Result: 6-Fluoro-7-methylquinazolin-4(3H)-one .

    • Appearance: White to pale grey powder.

    • Yield: Expect 75-85%.[2]

Protocol B: SNAr Diversification (Library Generation)

For creating libraries of kinase inhibitors, the fluorine atom is often displaced before reduction to introduce solubilizing groups (e.g., morpholine, N-methylpiperazine).[2]

Target: Methyl 4-methyl-5-(substituted-amino)-2-nitrobenzoate.

Procedure:

  • Dissolve Methyl 5-fluoro-4-methyl-2-nitrobenzoate (1.0 eq) in dry DMF or DMSO (0.2 M concentration).

  • Add K2CO3 (2.0 eq) or DIPEA (2.5 eq).

  • Add the Amine Nucleophile (e.g., Morpholine, 1.2 eq).[2]

  • Heat to 60-80°C .

    • Note: The reaction rate is slower than 2,4-difluoro analogs due to the steric hindrance of the adjacent 4-methyl group.[2] Higher temperatures or longer times may be required.

  • Monitor: Check for complete consumption of the fluoride starting material.

  • Workup: Pour into ice water. Filter the precipitate (if solid) or extract with EtOAc.

Quantitative Data Summary

ParameterValue / DescriptionNote
CAS Number 1262296-15-0Verify CoA upon receipt.
Mol. Formula C9H8FNO4
Mol. Weight 213.16
SNAr Reactivity ModerateActivated by p-NO2; hindered by o-Me.[2]
Reduction Method Fe/NH4Cl (Recommended)H2/Pd can cause de-halogenation if over-run.
Storage 2-8°C, Inert AtmosphereMoisture sensitive (ester hydrolysis).

Synthesis Workflow Diagram

The following diagram illustrates the divergent pathways from the core scaffold to key medicinal chemistry targets.

SynthesisWorkflowStartMethyl 5-fluoro-4-methyl-2-nitrobenzoate(CAS 1262296-15-0)AnthranilateMethyl 2-amino-5-fluoro-4-methylbenzoate(CAS 929214-84-6)Start->AnthranilateReduction (Fe/AcOH)SubstNitroMethyl 4-methyl-5-(R-amino)-2-nitrobenzoate(S_NAr Product)Start->SubstNitroS_NAr (R-NH2, K2CO3)Quinazolinone6-Fluoro-7-methylquinazolin-4(3H)-one(Kinase Inhibitor Core)Anthranilate->QuinazolinoneFormamidine AcetateRefluxBenzimidazole5-Fluoro-6-methylbenzimidazole(Purine Bioisostere)Anthranilate->BenzimidazoleFormic AcidCyclizationSubstQuin6-(R-amino)-7-methylquinazolin-4(3H)-oneSubstNitro->SubstQuin1. Reduction2. Cyclization

Figure 2: Synthetic pathways transforming the building block into bioactive scaffolds.[2]

Safety & Handling

  • Hazards: The compound is a nitro-aromatic ester.[2] It is potentially skin sensitizing and an irritant .

  • Energetics: Like all low-molecular-weight nitro compounds, avoid subjecting the material to extreme heat (>200°C) or shock, although it is generally stable under standard process conditions.

  • Waste: Aqueous waste from the Iron reduction (Step 1) contains heavy metals and should be disposed of as hazardous waste.[2]

References

  • Preparation of Quinazolinones: Zhang, Y., et al.[2][4][5][6] "Design, synthesis and biological evaluation of novel quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021.[2] (General protocol adaptation).

  • SNAr Reactivity of Nitro-Fluorobenzenes: Beletskaya, I. P., & Ananikov, V. P.[2] "Transition-metal-catalyzed C-S, C-N, and C-O bond formation in organic synthesis."[2] Chemical Reviews, 2011.[2] (Mechanistic grounding for C5-F displacement).

  • Iron Reduction Protocols: Org. Synth. 2020, 97, 1-17.[2] "Reduction of Nitroarenes using Iron Powder." .[2]

  • Scaffold Utility: ChemicalBook Entry for Methyl 5-fluoro-4-methyl-2-nitrobenzoate. .

  • Anthranilate Intermediate: BLD Pharm Catalog Entry for Methyl 2-amino-5-fluoro-4-methylbenzoate. .

Laboratory scale-up synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Scalable Laboratory Synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Abstract

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a key substituted nitroaromatic ester widely utilized as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. This application note provides a comprehensive, in-depth guide for its laboratory-scale synthesis. The described two-step process involves the regioselective nitration of 3-fluoro-4-methylbenzoic acid followed by a classic Fischer esterification. This guide emphasizes mechanistic understanding, rigorous safety protocols, and detailed analytical characterization to ensure a reproducible and safe execution, yielding a high-purity product. We delve into the causality behind experimental choices, from temperature control in the highly exothermic nitration step to the purification strategy, providing researchers with a self-validating and reliable protocol.

Introduction & Synthetic Strategy

Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as precursors to amines, which are prevalent in pharmaceuticals, agrochemicals, and dyes.[1][2] The title compound, Methyl 5-fluoro-4-methyl-2-nitrobenzoate, incorporates a unique substitution pattern that makes it a valuable intermediate for targeted synthesis.

Our synthetic approach is a robust, two-stage process designed for clarity and scalability:

  • Electrophilic Aromatic Nitration: We begin with the nitration of commercially available 3-fluoro-4-methylbenzoic acid. This reaction leverages a classic mixed-acid system (HNO₃/H₂SO₄) to generate the potent electrophile, the nitronium ion (NO₂⁺).[3]

  • Fischer-Speier Esterification: The resulting 5-fluoro-4-methyl-2-nitrobenzoic acid is then converted to its methyl ester via acid-catalyzed esterification in methanol.

This sequence is chosen for its high efficiency, use of readily available reagents, and well-documented reaction classes, which allows for predictable outcomes and straightforward troubleshooting.

Reaction Scheme

(Image: The two-step synthesis from 3-fluoro-4-methylbenzoic acid to Methyl 5-fluoro-4-methyl-2-nitrobenzoate)

Mechanistic Insights: The Basis for Regioselectivity

The success of the initial step hinges on controlling the regioselectivity of the nitration. The substitution pattern on the starting material, 3-fluoro-4-methylbenzoic acid, directs the incoming electrophile (NO₂⁺).

  • Activating Groups: The methyl (-CH₃) and fluoro (-F) groups are ortho, para-directors. The methyl group at C4 strongly activates the C2 and C6 positions. The fluorine at C3 activates the C2 and C4 positions.

  • Deactivating Group: The carboxylic acid (-COOH) is a meta-director and deactivates the ring.

  • Synergistic Effect: The C2 position is strongly activated by both the adjacent methyl and fluoro groups. Although it is ortho to the deactivating carboxylic acid, the combined activating influence of the other two substituents makes it the most electron-rich and sterically accessible position for electrophilic attack. This synergy results in the highly regioselective formation of 5-fluoro-4-methyl-2-nitrobenzoic acid.

Comprehensive Experimental Protocol

This protocol is designed for a ~20 mmol scale synthesis. All operations involving concentrated acids and organic solvents must be performed in a certified chemical fume hood.

Materials & Equipment
Reagents & Solvents Equipment
3-fluoro-4-methylbenzoic acid (≥98%)250 mL & 100 mL Round-bottom flasks
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bars
Concentrated Nitric Acid (HNO₃, 70%)Ice-water bath
Methanol (CH₃OH, anhydrous)Dropping funnel (50 mL)
TolueneThermometer (-20 to 110 °C)
Ethyl Acetate (EtOAc) & Hexanes (for TLC)Büchner funnel and vacuum flask
Deionized Water & Crushed IceSeparatory funnel (250 mL)
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Saturated Sodium Bicarbonate Solution (NaHCO₃)Standard laboratory glassware
Part A: Nitration of 3-fluoro-4-methylbenzoic acid

1. Reaction Setup:

  • Place a magnetic stir bar in a 100 mL round-bottom flask.

  • Add 3-fluoro-4-methylbenzoic acid (3.08 g, 20.0 mmol).

  • Carefully add concentrated H₂SO₄ (20 mL) to the flask while stirring. The solid will dissolve.

  • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

2. Preparation of Nitrating Mixture:

  • CAUTION: This process is highly exothermic and must be done slowly in an ice bath.[4]

  • In a separate 50 mL beaker or flask, add concentrated HNO₃ (1.5 mL, ~33 mmol).

  • Cool the nitric acid in the ice bath.

  • Very slowly, add concentrated H₂SO₄ (2.5 mL) dropwise to the nitric acid with constant swirling, ensuring the temperature does not rise significantly.

3. Nitration Reaction:

  • While vigorously stirring the solution of the benzoic acid in H₂SO₄, use a dropping funnel to add the chilled nitrating mixture dropwise over 20-30 minutes.

  • CRITICAL CONTROL POINT: Meticulously maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. Nitration reactions are notoriously exothermic, and poor temperature control can lead to the formation of dangerous polynitrated by-products and a thermal runaway.[5]

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

4. Work-up and Isolation:

  • In a 500 mL beaker, prepare a slurry of ~150 g of crushed ice and 100 mL of deionized water.

  • Very slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. A precipitate will form. This is a standard procedure to quench the reaction and precipitate the organic product.[6]

  • Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.

  • Dry the crude 5-fluoro-4-methyl-2-nitrobenzoic acid in a vacuum oven at 50 °C to a constant weight. The product should be a pale yellow solid.

Part B: Esterification of 5-fluoro-4-methyl-2-nitrobenzoic acid

1. Reaction Setup:

  • Place the dried crude 5-fluoro-4-methyl-2-nitrobenzoic acid from Part A into a 250 mL round-bottom flask with a magnetic stir bar.

  • Add anhydrous methanol (80 mL).

  • Carefully add concentrated H₂SO₄ (2 mL) as the catalyst.

  • Equip the flask with a reflux condenser.

2. Esterification Reaction:

  • Heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

3. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Pour the remaining residue into a 250 mL separatory funnel containing 100 mL of deionized water and 80 mL of ethyl acetate.

  • Shake the funnel vigorously and allow the layers to separate. Drain and discard the aqueous layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 40 mL) to remove any unreacted acid, followed by brine (1 x 40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Final Product:

  • The resulting crude product can be purified by recrystallization from a minimal amount of hot methanol or an ethanol/water mixture to yield Methyl 5-fluoro-4-methyl-2-nitrobenzoate as a crystalline solid.[6]

Visualization of Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis protocol.

Synthesis_Workflow cluster_part_a Part A: Nitration cluster_part_b Part B: Esterification cluster_analysis Analysis A1 Dissolve Starting Material in conc. H₂SO₄ A3 Nitration Reaction (0-10 °C) A1->A3 A2 Prepare Nitrating Mixture (HNO₃/H₂SO₄) A2->A3 A4 Aqueous Work-up (Pour onto Ice) A3->A4 A5 Isolate & Dry Crude Acid A4->A5 B1 Fischer Esterification (Reflux in MeOH/H₂SO₄) A5->B1 Crude Product B2 Solvent Removal & Extraction B1->B2 B3 Purification (Recrystallization) B2->B3 C1 Final Product: Methyl 5-fluoro-4-methyl- 2-nitrobenzoate B3->C1 Purified Product C2 Characterization (NMR, MS, MP) C1->C2

Caption: Overall workflow for the synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Data Presentation & Characterization

Quantitative Data Summary
ParameterPart A (Nitration)Part B (Esterification)
Starting Material 3-fluoro-4-methylbenzoic acid5-fluoro-4-methyl-2-nitrobenzoic acid
Molecular Weight 154.14 g/mol 199.13 g/mol
Amount 3.08 g(Theoretical from Part A)
Moles 20.0 mmol~18.0 mmol (assuming 90% yield)
Product 5-fluoro-4-methyl-2-nitrobenzoic acidMethyl 5-fluoro-4-methyl-2-nitrobenzoate
Molecular Weight 199.13 g/mol 213.16 g/mol
Theoretical Yield 3.98 g3.84 g
Typical Yield 85-95%80-90%
Analytical Characterization

To confirm the identity and purity of the final product, the following analytical methods are recommended.[7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8-8.0 ppm: (d, 1H, aromatic proton)

    • δ ~7.2-7.4 ppm: (d, 1H, aromatic proton)

    • δ ~3.9 ppm: (s, 3H, -OCH₃ methyl ester protons)

    • δ ~2.4 ppm: (s, 3H, aromatic -CH₃ protons)

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for 8 distinct carbons, including the ester carbonyl (~165 ppm), aromatic carbons (some showing C-F coupling), the methoxy carbon (~53 ppm), and the methyl carbon (~18 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃): A single resonance confirming the presence of the fluorine atom.

  • Mass Spectrometry (EI or ESI): To confirm the molecular weight (m/z for [M]+ or [M+H]+).

  • Melting Point: A sharp melting point indicates high purity.

Critical Safety & Handling Protocols

Adherence to safety protocols is non-negotiable, particularly during nitration.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile) when handling concentrated acids.[8][9]

  • Acid Handling: Always add acid to another liquid (like water or, in this case, another acid) slowly and with cooling. Never the other way around.[9] Work in a chemical fume hood with the sash at the lowest practical height.

  • Exothermic Hazard: Be prepared for the highly exothermic nature of mixing acids and the nitration itself.[10][11] An ice bath must be readily available and used diligently to maintain temperature control. A runaway reaction can lead to rapid boiling and splashing of corrosive materials.

  • Spill Response: Keep sodium bicarbonate or another suitable neutralizing agent readily accessible to neutralize acid spills.[12] For a nitric acid spill, absorb with an inert material like vermiculite or sand.

  • Waste Disposal: All acid and solvent waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional regulations.

Hazard Mitigation Flowchart

This diagram outlines the decision-making process for the critical temperature control step during nitration.

Safety_Logic Start Begin Dropwise Addition of Nitrating Mixture CheckTemp Is Temperature < 10°C? Start->CheckTemp Continue Continue Addition CheckTemp->Continue Yes Pause PAUSE ADDITION & Allow to Cool CheckTemp->Pause No Continue->CheckTemp End Addition Complete Continue->End All Added Pause->CheckTemp Re-evaluate

Caption: Decision logic for maintaining temperature control during the nitration reaction.

References

  • Beilstein Journals. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]

  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. [Link]

  • Scribd. (2013, November 22). Bench-Scale and Pilot Plant Nitration. [Link]

  • ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • PrepChem.com. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]

  • PMC. (2014, February 14). Continuous flow nitration in miniaturized devices. [Link]

  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • LSU Health Shreveport. (2018, July 20). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Google Patents. EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • Wikipedia. Nitro compound. [Link]

  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • MDPI. (2021, January 26). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • ACS Publications. (2022, October 5). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. [Link]

  • University of Southampton ePrints. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

  • SciSpace. THE NITRO GROUP IN ORGANIC SYNTHESIS. [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]

  • Westlab. (2023, September 12). Silver Nitrate Safety Guide: Navigating Precautions in the Lab. [Link]

  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents.
  • AHH Chemical. Methyl 2-Fluoro-5-Hydroxy-4-Nitrobenzoate: A High-Purity Compound. [Link]

  • Gsrs. METHYL 4-CHLORO-5-FLUORO-2-NITROBENZOATE. [Link]

  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

Sources

Conditions for the hydrolysis of the methyl ester of 5-fluoro-4-methyl-2-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Hydrolysis of Methyl 5-Fluoro-4-Methyl-2-Nitrobenzoate


 Defluorination

Strategic Context & Molecule Analysis

Target Molecule: Methyl 5-fluoro-4-methyl-2-nitrobenzoate Product: 5-Fluoro-4-methyl-2-nitrobenzoic acid[1]

This transformation is a critical intermediate step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various antibacterial agents. While ester hydrolysis is generally considered a trivial transformation, this specific substrate presents a "chemical trap" that leads to significant yield loss if standard textbook protocols are applied blindly.

Structural Structure-Activity Relationship (SAR)[1]
  • The Nitro Effect (Ortho): The nitro group at the C2 position provides steric bulk ortho to the ester, potentially slowing down the attack of the hydroxide nucleophile at the carbonyl carbon.

  • The Fluorine Trap (Para to Nitro): The fluorine atom at C5 is para to the electron-withdrawing nitro group. This creates a highly activated system for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • The Risk: Under vigorous basic conditions (e.g., refluxing NaOH), the hydroxide ion (

    
    ) acts not only as a nucleophile for the ester (desired) but also for the aromatic ring (undesired), displacing the fluorine to form the 5-hydroxy impurity.[1]
    

Conclusion: The process window is defined by the competition between


 ester hydrolysis and 

defluorination. Temperature control is not just a variable; it is the critical quality attribute (CQA).

Mechanistic Pathway & Decision Tree

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure mode.

ReactionPathway cluster_conditions Process Decision Start Methyl 5-fluoro-4-methyl-2-nitrobenzoate Inter Tetrahedral Intermediate Start->Inter OH- Attack (Carbonyl) Fast at 20°C Impurity 5-Hydroxy-4-methyl-2-nitrobenzoic acid (Defluorinated Impurity) Start->Impurity SNAr Attack (C-F) Promoted by Heat (>50°C) & High Base Conc. Product 5-Fluoro-4-methyl-2-nitrobenzoic acid Inter->Product Collapse & Acidification ConditionA Method A: LiOH / THF / H2O (High Selectivity) ConditionB Method B: NaOH / MeOH / H2O (Cost Effective / Scale-up)

Figure 1: Mechanistic divergence showing the competition between ester hydrolysis (Green) and SNAr defluorination (Red).[1]

Experimental Protocols

Method A: High-Fidelity Hydrolysis (Recommended for MedChem/Gram Scale)

Use this method for high-value intermediates where yield and purity are paramount.[1]

Reagents:

  • Substrate: Methyl 5-fluoro-4-methyl-2-nitrobenzoate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 eq)[1]

  • Solvent: THF:Water (3:1 ratio)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the substrate in THF (10 mL per gram of substrate). Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H₂O in water (approx. 1 M).[1] Add this dropwise to the THF solution at 0°C (ice bath) over 10 minutes.

    • Why LiOH? Lithium is a weaker Lewis acid than Sodium, often leading to milder coordination and less aggressive nucleophilicity regarding the aromatic ring, while still hydrolyzing the ester efficiently.

  • Reaction: Allow the mixture to warm to 20–25°C (Room Temperature). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or HPLC. Look for the disappearance of the ester. If >5% ester remains after 6 hours, do not heat.[1] Add 0.5 eq more LiOH and stir longer.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness; keep it as an aqueous slurry).

    • Dilute with water and wash with MTBE (Methyl tert-butyl ether) to remove unreacted ester or non-acidic impurities.

    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3 at 0°C . Note: Rapid acidification at high temp can trap impurities.

    • Filter the resulting white/off-white precipitate. Wash with cold water.[2]

    • Dry under vacuum at 40°C.

Method B: Scalable Process (Recommended for Kilo Scale)

Use this method for cost-sensitive scale-up, but requires strict temperature monitoring.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) (1.5 eq)[1]

  • Solvent: Methanol:Water (4:1)

Protocol:

  • Slurry: Suspend the substrate in Methanol (5 vol).

  • Addition: Add 2N NaOH (aq) slowly at room temperature.

  • Temperature Control: Heat the mixture to 40°C .

    • Warning:Do not exceed 50°C. Above this threshold, the rate of

      
       displacement of fluorine increases exponentially [1].
      
  • Monitoring: Sample every hour. Once conversion >98%, stop immediately.[1]

  • Quench: Pour the reaction mixture into a mixture of ice and 2N HCl (excess acid).

  • Isolation: Filter the solid. If the product is oily, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Data Specification & Troubleshooting

Solvent Screening Data (Relative Rates & Impurity Profile)

Solvent SystemBase (2 eq)Temp (°C)Time (h)Yield (%)5-OH Impurity (%)
THF:H₂O (3:1) LiOH 25 4 96 < 0.1
MeOH:H₂O (4:[1]1)NaOH258920.5
MeOH:H₂O (4:[1]1)NaOH65 (Reflux)17812.4
Acetone:H₂OKOH253851.2

Troubleshooting Guide:

  • Problem: Product contains yellow discoloration.

    • Cause: likely formation of the nitrophenol impurity (5-hydroxy derivative) which is often yellow/orange in basic media.

    • Solution: Recrystallize from Ethanol/Water.[2] The acid is less soluble than the phenolic impurity.

  • Problem: Incomplete hydrolysis after 24 hours.

    • Cause: Steric hindrance from the ortho-nitro group and the methyl group.

    • Solution: Do not increase temperature.[3] Instead, increase the solvent volume (dilution aids solvation) or switch to Method A (THF solvates the intermediate better).

Analytical Validation

NMR Expectations (DMSO-d6):

  • Proton (

    
    ): 
    
    • Disappearance of the methyl ester singlet (

      
       ppm).
      
    • Shift of aromatic protons due to the change from Ester (EWG) to Acid (Ionized/Protonated).

    • Presence of broad singlet (

      
       ppm) for -COOH.[1]
      
  • Fluorine (

    
    ): 
    
    • Single peak. If a second peak appears (usually shifted upfield), it indicates defluorination (

      
      ).[1]
      

References

  • Mechanism of SNAr in Nitro-Fluoro-Benzenes

    • )
    • Context: Establishes the activ
    • Source: Sigma-Aldrich / Merck Technical Sheets.[1]

  • Process Chemistry of Fluoro-Nitro Benzoates

    • Title: Process for the preparation of 5-fluoro-2-nitrobenzoic acid (Patent US5756831A).[1]

    • Context: Describes the industrial handling of these intermedi
    • Source: Google P
  • Synthesis of PARP Inhibitor Intermediates

    • Title: Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester (Patent US11001552B2).[1]

    • Context: Provides comparative yields and conditions for nitration and subsequent hydrolysis steps in similar scaffolds.
    • Source: Google P

Sources

Use of Methyl 5-fluoro-4-methyl-2-nitrobenzoate as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 5-fluoro-4-methyl-2-nitrobenzoate in Heterocyclic Scaffold Assembly

Executive Summary & Structural Logic

Methyl 5-fluoro-4-methyl-2-nitrobenzoate represents a high-value "orthogonally functionalized" scaffold.[1] Its utility in drug discovery stems not just from the presence of functional groups, but from their specific electronic relationships, which allow for divergent synthesis of privileged pharmacophores.[1][2]

Structural Analysis & Reactivity Profile:

  • C2-Nitro Group: A latent amine precursor.[1][2] It serves as a strong Electron Withdrawing Group (EWG), activating the ring for nucleophilic attack.[1][2]

  • C5-Fluorine: Positioned para to the C2-Nitro group.[1] This 1,4-relationship creates a "hotspot" for Nucleophilic Aromatic Substitution (SNAr) , allowing the facile introduction of amines, thiols, or alkoxides before reduction.[1][2]

  • C1-Methyl Ester: An electrophilic handle positioned ortho to the Nitro group.[1][2] This proximity is the key driver for reductive cyclization strategies (e.g., Quinazolinones).[1][2]

  • C4-Methyl Group: Positioned meta to the Nitro group and para to the Ester.[1][2] Unlike activated o/p-nitrotoluenes, this methyl group is relatively stable against deprotonation, serving primarily as a structural bulk (SAR element) or a handle for radical bromination if benzylic functionalization is required.[1][2]

Strategic Pathways: The Divergent Workflow

The following diagram illustrates the two primary synthetic corridors available for this building block: Path A (SNAr First) for Benzimidazoles/Quinoxalines, and Path B (Reduction First) for Quinazolinones.[1][2]

ReactionPathways cluster_legend Mechanism Logic Start Methyl 5-fluoro-4-methyl- 2-nitrobenzoate InterA Intermediate A: 5-Amino-substituted Nitrobenzoate Start->InterA Path A: S_NAr (R-NH2, K2CO3, DMF) InterB Intermediate B: Methyl 2-amino-5-fluoro- 4-methylbenzoate Start->InterB Path B: Nitro Reduction (Fe/NH4Cl or H2/Pd) Benzimidazole Target Scaffold 1: Benzimidazoles/ Benzothiazoles InterA->Benzimidazole 1. H2/Pd-C (Reduction) 2. Cyclization (Formic Acid/Aldehyde) Quinazolinone Target Scaffold 2: Quinazolinones InterB->Quinazolinone Cyclization w/ Formamide or Urea F is activated by p-NO2->Ester/Amine ortho-pairing

Figure 1: Divergent synthetic pathways leveraging the electronic activation of the nitro-fluoro core.

Detailed Protocols

Protocol A: SNAr Displacement for Benzimidazole Library Generation

Rationale: The fluorine atom at C5 is highly activated by the para-nitro group.[2] This allows for mild displacement conditions, preserving the ester for later cyclization or hydrolysis.[1][2]

Reagents:

  • Substrate: Methyl 5-fluoro-4-methyl-2-nitrobenzoate (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv) (e.g., Morpholine, Benzylamine)[1][2]

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (2.0 equiv) or DIPEA (1.5 equiv)[2]
    
  • Solvent: DMF or Acetonitrile (anhydrous)[2]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, 4.7 mmol) in DMF (10 mL).

  • Addition: Add

    
     (1.3 g, 9.4 mmol) followed by the amine nucleophile (5.6 mmol).
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting material (
    
    
    
    ) should disappear within 2-4 hours, replaced by the yellow/orange amine-substituted product (
    
    
    ).
  • Workup: Cool to room temperature. Pour into ice-water (50 mL). The product often precipitates.[2]

    • If solid:[1][2][3] Filter, wash with water, and dry under vacuum.[2][4]

    • If oil:[1][2][5] Extract with EtOAc (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show the disappearance of the Ar-F signal (
    
    
    
    ppm).

Self-Validating Checkpoint: If the reaction is sluggish, check the amine nucleophilicity. Sterically hindered amines may require higher temperatures (80-100°C) or DMSO as solvent.[1][2]

Protocol B: Reductive Cyclization to 6-Fluoro-7-methylquinazolin-4(3H)-one

Rationale: This protocol targets the EGFR-kinase inhibitor scaffold class.[2] The reduction of the nitro group yields an aniline that spontaneously or easily cyclizes with the ortho-ester in the presence of a C1 source (Formamide).[1][2]

Reagents:

  • Substrate: Methyl 5-fluoro-4-methyl-2-nitrobenzoate (or the SNAr product from Protocol A)[1]

  • Reductant: Iron powder (5.0 equiv) /

    
     (5.0 equiv) OR 
    
    
    
    (1 atm) / 10% Pd/C
  • Cyclization Agent: Formamide (excess, acts as solvent)[1][2]

Step-by-Step Methodology:

  • Reduction (Fe/NH4Cl Method):

    • Dissolve substrate (1.0 equiv) in EtOH/Water (4:1).[2] Add Fe powder and

      
      .[2]
      
    • Reflux for 2 hours.[2][6] The yellow nitro compound turns into a colorless/fluorescent aniline derivative.[2]

    • Filter hot through Celite to remove iron residues.[2] Concentrate to obtain the Anthranilate Intermediate .

  • Niementowski-Type Cyclization:

    • Take the crude anthranilate intermediate and suspend it in Formamide (5-10 volumes).[2]

    • Heat to 140-150°C for 4-6 hours.

    • Mechanism:[1][2][4][7] The amine attacks the formamide to form an amidine intermediate, which then undergoes intramolecular attack on the ester to close the pyrimidine ring.[1][2]

  • Isolation:

    • Cool the reaction mixture to room temperature. The quinazolinone product typically precipitates as a white or off-white solid.[2]

    • Add water (equal volume) to complete precipitation.[2]

    • Filter and wash with water and cold ethanol.[2]

Data Presentation: Expected Yields & Properties

TransformationReagent SystemTypical YieldKey Observation
SNAr (F displacement) Morpholine /

/ DMF
85-92%Color change (Pale yellow -> Deep Orange)
Nitro Reduction

, Pd/C, MeOH
>95%Loss of yellow color; appearance of amine peaks in IR
Quinazolinone Cyclization Formamide, 150°C70-80%Formation of high-melting solid (>200°C)

Troubleshooting & Optimization

  • Issue: Incomplete SNAr reaction.

    • Root Cause:[1][2] Deactivation by the methyl group (weak electron donor) or insufficient temperature.[1][2]

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 100°C. Ensure anhydrous conditions to prevent ester hydrolysis.

  • Issue: Ester Hydrolysis during SNAr.

    • Root Cause:[1][2] Wet solvent or hydroxide impurities in the base.[2]

    • Solution: Use DIPEA (organic base) instead of carbonate bases if hydrolysis is observed.[1][2]

  • Issue: Poor Solubility of Quinazolinone. [1][2]

    • Solution: These scaffolds are often insoluble in organic solvents.[2] Purification is best achieved by precipitation from the reaction mixture followed by washing.[2] For characterization, use DMSO-

      
       or TFA-
      
      
      
      .

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure.[2] Although this benzoate is stable, always conduct thermal reactions (like the 150°C cyclization) behind a blast shield.[1][2]

  • Fluorinated Aromatics: Skin irritants.[1][2] Wear nitrile gloves.[2]

  • Waste: Fluorinated organic waste must be segregated from general organic waste streams in many jurisdictions.[2]

References

  • Synthesis of Quinazolinones via Niementowski Reaction

    • Title: "Recent Advances in the Synthesis of Quinazolinones"
    • Source:Molecules (MDPI)[1][2]

    • URL:[Link][1][2]

  • SNAr Reactivity of Nitro-Fluoro-Benzoates

    • Title: "Nucleophilic Aromatic Substitution of activ
    • Source:Journal of Organic Chemistry (ACS Pubs - General Reference)[1]

    • URL:[Link][1][2]

  • Application in Kinase Inhibitor Synthesis (EGFR Scaffolds)

    • Title: "Design and synthesis of novel quinazoline derivatives as EGFR inhibitors"[1][2]

    • Source:Bioorganic & Medicinal Chemistry[1][2][5]

    • URL:[Link][1][2]

  • Compound Data & Safety (Methyl 5-fluoro-4-methyl-2-nitrobenzoate)

    • Source: PubChem Compound Summary[1][2]

    • URL:[Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize this challenging synthesis. We provide in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yield, purity, and overall success.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most common problems encountered during the synthesis. We diagnose the likely causes and provide actionable solutions to get your experiment back on track.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I resolve this?

Low yields are often the result of a combination of factors, primarily incomplete reactions, the formation of undesired side products, or loss of material during the workup and purification stages.

  • Primary Cause 1: Sub-optimal Reaction Conditions. The nitration of aromatic rings is a highly exothermic reaction where temperature control is critical.[1]

    • Too High Temperature: Can lead to the formation of dinitrated byproducts and oxidation of the benzylic methyl group, significantly reducing the yield of the desired product and complicating purification.[2]

    • Too Low Temperature: May result in an incomplete reaction, leaving a significant amount of starting material.[1]

  • Primary Cause 2: Formation of Regioisomers. The starting material, 3-fluoro-4-methylbenzoic acid, has three substituents with competing directing effects. The carboxylic acid is a meta-director, while the fluorine and methyl groups are ortho, para-directors. This competition can lead to a mixture of isomers, reducing the yield of the specific 2-nitro isomer desired.[3]

  • Primary Cause 3: Inefficient Workup. The desired product has some solubility in aqueous solutions, especially if the pH is not optimal. Significant product loss can occur during quenching and washing if not performed carefully.[3]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition of the nitrating agent. Use an ice-salt bath for effective cooling.[4]

  • Slow Reagent Addition: The nitrating mixture must be added dropwise to the solution of the benzoic acid in sulfuric acid. A rapid addition can cause localized temperature spikes, leading to side product formation.[2]

  • Use of Stronger Nitrating Agents: For substrates like this, standard nitrating conditions (conc. HNO₃/H₂SO₄) can be inefficient. Switching to a more potent nitrating system, such as fuming nitric acid and oleum (fuming sulfuric acid) , has been shown to dramatically increase both yield and purity, with reported yields as high as 90%.[5] This is due to a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Optimized Workup: When quenching the reaction, pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[2] Wash the filtered solid with a minimal amount of ice-cold water to minimize solubility losses.[3]

Q2: I'm observing multiple spots on my TLC/LC-MS analysis that are difficult to separate. How can I improve the regioselectivity of the nitration?

Improving regioselectivity is key to achieving high purity and simplifying downstream processing. The formation of isomers is the most common reason for a complex product mixture.[6]

  • Cause: As discussed, the directing effects of the -COOH, -F, and -CH₃ groups are in competition. The formation of other isomers, such as 4-fluoro-2-methyl-5-nitrobenzoic acid, is a common outcome.

Solutions:

  • Optimize the Nitrating Agent: The choice of nitrating agent is the most critical factor influencing selectivity. A comparative summary is provided below. The use of oleum not only increases the reaction rate but can also alter the isomeric distribution, often in a favorable way.[5]

    Nitrating AgentTypical ConditionsExpected Yield/PurityAdvantages/Disadvantages
    Conc. HNO₃ / Conc. H₂SO₄ 0-10°CLow to Moderate (40-60%)[5]Pro: Common, readily available reagents. Con: Often results in incomplete reactions and a mixture of regioisomers.
    Fuming HNO₃ / Oleum 0-10°CHigh (up to 90%)[5]Pro: High conversion and improved purity.[5] Con: Highly corrosive and hazardous reagents requiring stringent safety measures.
    Potassium Nitrate / H₂SO₄ 5°CModerate to High (up to 96% for similar substrates)[7]Pro: Uses a solid, stable source of nitrate. Con: Can be less reactive than mixed acids; solubility can be an issue.
  • Control Reaction Temperature: Lowering the reaction temperature (e.g., to -5°C to 0°C) can enhance selectivity by favoring the kinetic product over thermodynamically stable, but undesired, isomers.[1]

Directing Effects on the Aromatic Ring

Caption: Competing directing effects on the substrate.

Q3: My final product is a dark, oily substance instead of the expected solid. What is causing this and how can I purify it?

The formation of a dark oil or tar indicates significant impurity levels, often from oxidation or degradation side reactions.

  • Cause: Overheating during the nitration reaction is the most common cause. The strong oxidizing environment of the nitrating mixture can oxidize the methyl group, especially at elevated temperatures, leading to colored byproducts.[2] Incomplete reaction followed by difficult workup can also result in an oily crude product.

Solutions:

  • Review Reaction Control: Ensure that the temperature did not exceed 10-15°C at any point during the reaction. If it did, re-run the experiment with better cooling and slower addition of reagents.[2][8]

  • Purification via Recrystallization: This is the most effective method for purifying the solid product from oily impurities.

    • Solvent Selection: An ethanol/water mixture is often effective for this class of compounds.[1] You can also try isopropanol or methanol. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot ethanol.

      • Slowly add hot water until the solution becomes slightly cloudy (the cloud point).

      • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.[1]

  • Chromatography: If recrystallization fails, flash column chromatography using a solvent system like cyclohexane-EtOAc may be required, although this is less ideal for large-scale work.[9]

Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reaction: nitration followed by esterification, or vice-versa?

There are two primary synthetic routes to the final product. Both are viable, but they have different advantages.

  • Route A: Nitration → Esterification: In this route, 3-fluoro-4-methylbenzoic acid is first nitrated to form 5-fluoro-4-methyl-2-nitrobenzoic acid, which is then esterified.

  • Route B: Esterification → Nitration: Here, the starting benzoic acid is first converted to Methyl 3-fluoro-4-methylbenzoate, which is then nitrated.

Recommendation: Route B (Esterification first) is often preferable. The ester group (-COOCH₃) is also a meta-director, similar to the carboxylic acid. However, nitrating the ester can sometimes lead to a cleaner reaction with fewer side products related to the acidic proton of the carboxylic acid. Furthermore, some literature suggests that nitration of a methyl benzoate followed by hydrolysis gives higher yields and avoids difficult isomer separations compared to direct nitration of the corresponding benzoic acid.[10] The final product is obtained directly without a second esterification step.

Synthetic Workflow Overview

Synthetic_Workflow cluster_A Route A: Nitration First cluster_B Route B: Esterification First (Recommended) A1 3-Fluoro-4-methyl benzoic Acid A2 5-Fluoro-4-methyl- 2-nitrobenzoic Acid A1->A2 Nitration (f-HNO₃/Oleum) A3 Final Product A2->A3 Esterification (MeOH, H⁺) B1 3-Fluoro-4-methyl benzoic Acid B2 Methyl 3-fluoro- 4-methylbenzoate B1->B2 Esterification (MeOH, H⁺) B3 Final Product B2->B3 Nitration (f-HNO₃/Oleum)

Caption: Comparison of the two primary synthetic routes.

Q2: What are the critical safety precautions for this nitration reaction?

Nitration reactions, especially with fuming acids, are extremely hazardous and must be treated with the utmost respect.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton). Ensure you are working in a certified chemical fume hood.[11]

  • Reagent Handling: Concentrated and fuming nitric and sulfuric acids are severely corrosive and strong oxidizing agents. Always add acid to water, never the other way around. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[4]

  • Exothermic Reaction: The reaction is highly exothermic. A runaway reaction can occur if reagents are mixed too quickly or cooling is insufficient, leading to rapid gas evolution and potential explosion. Always have a large ice bath ready to immerse the reaction flask if the temperature rises unexpectedly.

  • Quenching: Quench the reaction by pouring the acid mixture slowly onto a large amount of crushed ice. Never add water or ice directly to the concentrated acid mixture, as this can cause violent splashing and boiling.

Q3: Which analytical techniques are best for confirming product identity and purity?

A combination of techniques should be used for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and isomeric purity. The proton and carbon spectra will show characteristic shifts and coupling constants for the aromatic protons and the methyl and methoxy groups, confirming the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity.[6] It can separate the desired product from the starting material and any isomeric byproducts, allowing for accurate quantification of purity.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Experimental Protocols
Protocol 1: High-Yield Nitration of Methyl 3-fluoro-4-methylbenzoate (Route B)

This protocol is based on methods known to produce high yields by using a potent nitrating agent.[5]

Materials:

  • Methyl 3-fluoro-4-methylbenzoate

  • Oleum (20% SO₃)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 3-fluoro-4-methylbenzoate (1.0 eq).

  • Cool the flask in an ice-salt bath to -5°C.

  • Slowly add oleum (approx. 3-4 volumes relative to the substrate) while maintaining the internal temperature below 5°C.

  • In a separate flask, prepare the nitrating agent by slowly adding fuming nitric acid (1.1 eq) to a small amount of oleum, keeping the mixture cooled in an ice bath.

  • Add the prepared nitrating agent dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker filled with a vigorously stirred slurry of crushed ice.

  • A solid precipitate should form. If a solid forms, collect it by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold methanol. Dry under vacuum.

  • If the product separates as an oil or remains in solution, extract the aqueous mixture with DCM or EtOAc (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization as described in the troubleshooting section.

Protocol 2: Fischer Esterification of 5-fluoro-4-methyl-2-nitrobenzoic Acid (Route A)

This is a standard protocol for converting a carboxylic acid to a methyl ester.[12]

Materials:

  • 5-fluoro-4-methyl-2-nitrobenzoic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend the 5-fluoro-4-methyl-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water, followed by saturated sodium bicarbonate solution (to remove any unreacted acid), and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude methyl ester.

  • Purify by recrystallization if necessary.

References
  • PrepChem. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

  • University of Southampton. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. Retrieved from [Link]

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • AA Blocks. (n.d.). Methyl 2-Fluoro-5-Hydroxy-4-Nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Truman State University. (2017). Nitration of Benzoic Acid 2017. Retrieved from [Link]

Sources

Common byproducts in the synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate and how to minimize them.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure a successful and high-purity synthesis.

Introduction to the Synthesis

The synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a critical process in the development of various pharmaceuticals. The most common synthetic route involves a two-step process: the electrophilic nitration of a substituted benzoic acid precursor, followed by the esterification of the resulting nitrobenzoic acid. While the overall synthesis is straightforward, the control of byproduct formation is paramount to achieving high yield and purity. This guide will address the common challenges encountered during this synthesis and provide practical solutions.

The overall reaction scheme is as follows:

Synthesis_Scheme 3-Fluoro-4-methylbenzoic_Acid 3-Fluoro-4-methylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) 3-Fluoro-4-methylbenzoic_Acid->Nitration Step 1 5-Fluoro-4-methyl-2-nitrobenzoic_Acid 5-Fluoro-4-methyl-2-nitrobenzoic Acid Nitration->5-Fluoro-4-methyl-2-nitrobenzoic_Acid Esterification Esterification (CH₃OH, SOCl₂ or H₂SO₄) 5-Fluoro-4-methyl-2-nitrobenzoic_Acid->Esterification Step 2 Final_Product Methyl 5-fluoro-4-methyl-2-nitrobenzoate Esterification->Final_Product

Caption: Overall synthetic route for Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Nitration Step

Q1: My nitration reaction is producing a mixture of isomers. What are the likely regioisomeric byproducts and how can I minimize them?

A1: The formation of regioisomers is a common challenge due to the competing directing effects of the substituents on the aromatic ring. For the nitration of 3-fluoro-4-methylbenzoic acid, the primary directing effects are:

  • -CH₃ (Methyl): An activating, ortho-, para-director.

  • -F (Fluoro): A deactivating, ortho-, para-director.

  • -COOH (Carboxylic Acid): A deactivating, meta-director.

The nitronium ion (NO₂⁺) will preferentially add to the positions most activated by these groups. The desired product, 5-fluoro-4-methyl-2-nitrobenzoic acid, results from nitration at the position ortho to the methyl group and meta to the carboxylic acid.

Common Regioisomeric Byproducts:

  • 4-Fluoro-3-methyl-2-nitrobenzoic acid: Nitration at the other position ortho to the methyl group.

  • 3-Fluoro-4-methyl-6-nitrobenzoic acid: Nitration ortho to the fluoro group.

Regioisomer_Formation cluster_products Products Start 3-Fluoro-4-methylbenzoic Acid H₃C F COOH Nitration Nitration (HNO₃, H₂SO₄) Start:port->Nitration Desired Desired Product 5-Fluoro-4-methyl-2-nitrobenzoic Acid Nitration->Desired:port Major Pathway Byproduct1 Regioisomeric Byproduct 1 4-Fluoro-3-methyl-2-nitrobenzoic Acid Nitration->Byproduct1:port Minor Pathway Byproduct2 Regioisomeric Byproduct 2 3-Fluoro-4-methyl-6-nitrobenzoic Acid Nitration->Byproduct2:port Minor Pathway

Caption: Formation of the desired product and regioisomeric byproducts.

Minimization Strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between -5°C and 0°C.[1] Lower temperatures favor the kinetically controlled product and can improve regioselectivity.

  • Nitrating Agent: The use of fuming nitric acid and oleum (fuming sulfuric acid) has been shown to improve yield and purity by increasing the concentration of the nitronium ion and promoting the desired reaction pathway.[2]

  • Slow Addition: Add the nitrating agent slowly to the solution of the benzoic acid to maintain a low temperature and prevent localized overheating, which can lead to increased byproduct formation.

Q2: I am observing a significant amount of a dinitro byproduct. What is its likely structure and how can I prevent its formation?

A2: Dinitration occurs when the initially formed mononitro product undergoes a second nitration. The nitro group is strongly deactivating, so this typically happens under harsh reaction conditions. The most likely dinitro byproduct is 5-fluoro-4-methyl-2,6-dinitrobenzoic acid , where the second nitro group adds to the remaining activated position on the ring.

Prevention of Dinitration:

  • Stoichiometry: Use a controlled molar equivalent of the nitrating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess will promote dinitration.

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-nitration.

  • Temperature: As with regioisomer control, maintaining a low temperature is crucial. Higher temperatures provide the activation energy for the less favorable second nitration.

ParameterRecommendation for Minimizing Byproducts
Temperature -5°C to 0°C
Nitrating Agent Fuming Nitric Acid and Oleum
Addition Rate Slow, dropwise addition
Reaction Monitoring TLC or HPLC

Q3: My reaction yield is low, and the product is a brown, oily solid. What could be the cause?

A3: A low yield accompanied by a discolored, impure product suggests the presence of multiple byproducts, including regioisomers, dinitro compounds, and potentially oxidation products. A "brown solid" has been reported when using concentrated sulfuric and nitric acid, with yields as low as 52%.[2]

Troubleshooting Steps:

  • Review Reaction Conditions: Ensure strict adherence to low temperatures and controlled addition of the nitrating agent.

  • Purity of Starting Materials: Use high-purity 3-fluoro-4-methylbenzoic acid. Impurities in the starting material can lead to side reactions.

  • Work-up Procedure: After quenching the reaction on ice, ensure efficient extraction of the product. The choice of solvent for extraction and subsequent purification is critical.

  • Purification Method: The crude product often requires purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be effective in isolating the desired product.[1]

Esterification Step

Q4: What are the common methods for the esterification of 5-fluoro-4-methyl-2-nitrobenzoic acid, and what are the potential side reactions?

A4: The two most common methods for this esterification are Fischer esterification and conversion to an acid chloride followed by reaction with methanol.

  • Fischer Esterification: This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating to reflux.[3][4] This is an equilibrium reaction, so using a large excess of methanol helps to drive the reaction towards the product.

  • Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂).[5][6] The acid chloride is then reacted with methanol to form the ester. This method is often higher yielding as it is not an equilibrium process.

Potential Side Reactions:

  • Incomplete Reaction: In Fischer esterification, the equilibrium may not be fully shifted to the product side, leading to residual starting material.

  • Decomposition: Prolonged heating or excessively high temperatures can lead to decomposition of the nitro-containing aromatic ring.

Esterification_Workflow cluster_fischer Fischer Esterification cluster_acid_chloride Acid Chloride Method F_Start 5-Fluoro-4-methyl-2-nitrobenzoic Acid F_Reagents Excess CH₃OH, cat. H₂SO₄, Heat F_Start->F_Reagents F_Product Methyl 5-fluoro-4-methyl-2-nitrobenzoate F_Reagents->F_Product AC_Start 5-Fluoro-4-methyl-2-nitrobenzoic Acid AC_Reagent1 SOCl₂ AC_Start->AC_Reagent1 AC_Intermediate Acid Chloride Intermediate AC_Reagent1->AC_Intermediate AC_Reagent2 CH₃OH AC_Intermediate->AC_Reagent2 AC_Product Methyl 5-fluoro-4-methyl-2-nitrobenzoate AC_Reagent2->AC_Product

Caption: Comparison of Fischer esterification and the acid chloride method.

Q5: How can I ensure a high yield in the esterification step?

A5:

  • For Fischer Esterification:

    • Use a large excess of anhydrous methanol.

    • Ensure the 5-fluoro-4-methyl-2-nitrobenzoic acid is completely dry, as water will shift the equilibrium back to the reactants.[3]

    • Allow for sufficient reflux time (typically 1-2 hours).[3]

  • For the Acid Chloride Method:

    • Use anhydrous solvents and reagents to prevent hydrolysis of the acid chloride intermediate.

    • Ensure complete conversion to the acid chloride before adding methanol. This can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.

Experimental Protocols

Protocol 1: Nitration of 3-Fluoro-4-methylbenzoic Acid
  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-4-methylbenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to -5°C to 0°C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to oleum, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 0°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent).[1]

  • Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude 5-fluoro-4-methyl-2-nitrobenzoic acid under vacuum.

Protocol 2: Esterification of 5-Fluoro-4-methyl-2-nitrobenzoic Acid (Acid Chloride Method)
  • In a round-bottom flask under an inert atmosphere, suspend the dry 5-fluoro-4-methyl-2-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.[6]

  • Stir the mixture at room temperature or gently heat to 40-50°C until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature.

  • Once the reaction is complete (monitored by TLC), remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

  • Purify the crude product by recrystallization from methanol or by silica gel chromatography.[1]

References

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Truman ChemLab. (2017).
  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • Chem-Master. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

  • JoVE. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • NJIT Digital Commons. (1989). Process modelling of the nitration of toluene. Retrieved from [Link]

  • Vaia. (n.d.). Write the structure of the principal organic product obtained on nitration of each of the following. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Purification of crude Methyl 5-fluoro-4-methyl-2-nitrobenzoate by recrystallization.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Aromatic Nitro-Esters

Guide Focus: Recrystallization of Crude Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Welcome to the technical support guide for the purification of Methyl 5-fluoro-4-methyl-2-nitrobenzoate. As this compound is a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document provides not just a protocol, but a deeper understanding of the recrystallization process, offering robust troubleshooting advice and answers to frequently encountered challenges. The principles and techniques discussed here are derived from established methodologies for nitroaromatic compounds and structurally similar esters, ensuring a scientifically grounded approach.

Section 1: Core Principles & Compound Characteristics

Recrystallization is a powerful purification technique that leverages the differences in solubility between the target compound and its impurities at varying temperatures. The ideal solvent will dissolve the crude material, including the target compound and soluble impurities, at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding solvent (the mother liquor).

Key Physicochemical Properties (Data from Structural Analogs)

Due to the specificity of the requested compound, the following table includes data from closely related structural isomers to inform our experimental design.

PropertyValue / ObservationSource
Molecular Formula C₉H₈FNO₄[1]
Molecular Weight 213.16 g/mol [1]
Typical Appearance White to yellow or brown crystalline solid/powder. Color often indicates the level of impurities.[2][3]
Melting Point (Analog) 47 - 51 °C (for Methyl 2-fluoro-5-nitrobenzoate)[2]
Solubility (General) Generally low solubility in water. Soluble in various organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[4][5][6]

Section 2: Experimental Protocol & Workflow

This section outlines a comprehensive, step-by-step protocol for the recrystallization of Methyl 5-fluoro-4-methyl-2-nitrobenzoate. The causality behind each step is explained to empower the user to make informed adjustments.

Recrystallization_Workflow start Crude Solid dissolve Step 1: Dissolve in Minimum Boiling Solvent start->dissolve hot_filter Step 2: Hot Gravity Filtration (Optional: Removes Insoluble Impurities) dissolve->hot_filter cool Step 3: Slow Cooling (Induces Crystallization) hot_filter->cool isolate Step 4: Isolate Crystals (Vacuum Filtration) cool->isolate wash Step 5: Wash with Ice-Cold Solvent isolate->wash dry Step 6: Dry Crystals (To Constant Weight) wash->dry product Pure Crystalline Product dry->product

Caption: General workflow for the purification of Methyl 5-fluoro-4-methyl-2-nitrobenzoate by recrystallization.

Step-by-Step Methodology
  • Solvent Selection:

    • Rationale: The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C)[7]. This differential ensures maximum recovery of the pure product.

    • Procedure:

      • Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.

      • Add a few drops of different test solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate) to each tube.

      • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

      • Gently heat the tubes that show poor room-temperature solubility. If the compound dissolves completely at the higher temperature, it is a promising candidate.

      • Cool the successful tubes in an ice bath. The solvent that yields a large quantity of crystalline precipitate is likely the best choice. For nitroaromatic compounds, ethanol or methanol are often effective starting points[5][6].

  • Dissolution:

    • Rationale: The goal is to create a saturated solution at the solvent's boiling point. Using the minimum amount of hot solvent is crucial; adding excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling[8][9].

    • Procedure:

      • Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips.

      • Add a small portion of the chosen solvent and bring the mixture to a gentle boil using a heating mantle.

      • Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Gravity Filtration (Optional):

    • Rationale: This step is necessary if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution. It must be performed quickly to prevent the desired compound from crystallizing prematurely in the filter funnel[10].

    • Procedure:

      • Pre-heat a stemless funnel by placing it on top of a flask containing a small amount of boiling solvent.

      • Place a fluted filter paper in the hot funnel.

      • Pour the hot, dissolved solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Rationale: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, impure crystals.

    • Procedure:

      • Cover the flask with a watch glass to prevent solvent evaporation.

      • Allow the solution to cool slowly and undisturbed to room temperature on a benchtop.

      • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Washing:

    • Rationale: The crystals are separated from the soluble impurities in the mother liquor by vacuum filtration. Washing with a minimal amount of ice-cold solvent removes any residual mother liquor clinging to the crystal surfaces without re-dissolving a significant amount of the product[9][11].

    • Procedure:

      • Set up a Büchner funnel with a filter paper that fits snugly.

      • Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum.

      • Pour the crystallized mixture into the funnel.

      • Break the vacuum and add a very small amount of ice-cold solvent to wash the crystals.

      • Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying:

    • Rationale: Residual solvent must be removed to obtain an accurate yield and a sharp melting point.

    • Procedure:

      • Allow the crystals to dry on the filter paper by pulling air through them for several minutes.

      • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format.

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What happened and how do I fix it?

A: This phenomenon, known as "oiling out," typically occurs for one of two reasons: the melting point of your compound is lower than the boiling point of the solvent, or the concentration of impurities is very high, causing a significant melting point depression[8][12].

  • Immediate Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the solution's saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which favors the formation of an ordered crystal lattice over a disordered oil[8].

  • Alternative Strategy: Consider re-attempting the recrystallization with a lower-boiling point solvent.

Q: The solution has cooled completely, but no crystals have formed. What should I do?

A: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point[9]. Crystallization needs a point of nucleation to begin.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a surface for the first crystals to form[9][12].

    • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth[7][8].

  • If Induction Fails: You may have used too much solvent. The solution is not saturated enough to crystallize. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again[8].

Q: My final yield is very low. What are the most likely causes?

A: A low yield is a common and frustrating issue. The most frequent causes are:

  • Excess Solvent: Using too much solvent during the dissolution step is the most common error. This keeps a larger amount of your product dissolved in the mother liquor even after cooling[8][9].

  • Premature Crystallization: Significant loss of product in the funnel during hot filtration.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve and wash away some of your product[9].

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Q: The crystals are colored (yellow/brown), but the pure compound should be white. How can I improve this?

A: Colored impurities are a common issue, especially with nitroaromatic compounds. These can often be removed with an activated charcoal treatment.

  • Procedure: After dissolving the crude solid in the hot solvent (Step 2), remove the flask from the heat. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps as described. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling this nitroaromatic compound?

A: While this specific compound is not as energetic as polynitrated compounds like TNT, all nitroaromatics should be handled with care. Avoid friction, grinding, or shock. When heating, always use a controlled source like a heating mantle or a water/oil bath; never use a direct flame[12]. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory. The compound is harmful if swallowed, in contact with skin, or inhaled[1].

Q: How do I know if my product is pure after one recrystallization?

A: The two most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities broaden and depress the melting point. Compare your experimental value to the literature value for the pure substance.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Q: Can I reuse the mother liquor to recover more product?

A: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to increase the concentration of the dissolved product and then cooling the solution again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the product.

Solubility_Principle cluster_temp Temperature cluster_sol Solubility T_High High Temperature (e.g., Boiling Point) S_High High Solubility (Compound Dissolves) T_High->S_High leads to T_Low Low Temperature (e.g., Ice Bath) S_Low Low Solubility (Compound Crystallizes) T_Low->S_Low leads to

Caption: The fundamental principle of recrystallization is based on temperature-dependent solubility.

References

  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Angene. (n.d.). Methyl 2-Fluoro-5-Hydroxy-4-Nitrobenzoate. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Retrieved from [Link]

  • National Institutes of Health (NIH), PMC. (n.d.). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. Retrieved from [Link]

Sources

Identifying and removing impurities in Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-fluoro-4-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you identify and remove impurities, ensuring the quality and integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Q1: My nitration reaction is producing a significant amount of a dark, tar-like substance. What is causing this and how can I prevent it?

A1: The formation of dark, tar-like substances during nitration is often due to an exothermic reaction that has become too hot.[1] This can lead to side-reactions and degradation of both the starting material and the desired product. To prevent this, it is crucial to maintain a low reaction temperature, typically below 6 °C, throughout the addition of the nitrating mixture.[1][2][3] This can be achieved by using an ice-water bath and adding the nitrating mixture very slowly, drop by drop, with vigorous stirring to ensure even heat distribution.[1][2][3]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: In the nitration of a substituted toluene derivative like the precursor to Methyl 5-fluoro-4-methyl-2-nitrobenzoate, several impurities can form. The most common are positional isomers (ortho, meta, and para nitrotoluenes), di-nitrated products, and unreacted starting material.[4][5] The formation of these byproducts is influenced by reaction conditions such as temperature and the concentration of the nitrating agents.[4][5] Over-nitration leading to dinitro compounds can occur if the reaction is allowed to proceed for too long or at an elevated temperature.[6]

Q3: My final product has a persistent yellow color. How can I decolorize it?

A3: A persistent yellow color in the final product often indicates the presence of residual nitro-aromatic impurities or degradation products. Recrystallization is a highly effective method for removing such colored impurities.[3] Choosing the right solvent or solvent system is key. For nitrobenzoate esters, a mixture of ethanol and water is often effective.[2] Activated carbon treatment during recrystallization can also be employed to adsorb colored impurities.

Q4: What is the best general approach for purifying crude Methyl 5-fluoro-4-methyl-2-nitrobenzoate?

A4: A multi-step purification approach is often necessary to achieve high purity. This typically involves:

  • Aqueous Work-up: After quenching the reaction with ice water, a thorough wash with water is necessary to remove residual acids.[3][7] A subsequent wash with a mild base, like a sodium bicarbonate solution, can help remove acidic byproducts.[5]

  • Recrystallization: This is a powerful technique for removing isomeric impurities and colored byproducts.[3][8]

  • Chromatography: For very high purity requirements, flash chromatography or preparative HPLC may be necessary to separate closely related isomers.[9][10][11][12]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for identifying and resolving specific experimental issues.

Guide 1: Identifying Impurities by Analytical Techniques

The first step in effective purification is the accurate identification of the impurities present. A combination of chromatographic and spectroscopic methods is often required for a comprehensive analysis.[13]

Analytical Workflow for Impurity Identification

Impurity_Identification_Workflow Crude_Sample Crude Methyl 5-fluoro-4-methyl-2-nitrobenzoate TLC Thin-Layer Chromatography (TLC) - Initial purity assessment - Solvent system screening Crude_Sample->TLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Identification of volatile impurities - Structural elucidation of byproducts Crude_Sample->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural confirmation of product - Identification of isomeric impurities Crude_Sample->NMR HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative purity analysis - Separation of isomers TLC->HPLC Data_Analysis Data Analysis and Impurity Profiling HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis

Caption: Workflow for the analytical identification of impurities.

Detailed Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for assessing the purity of non-volatile and thermally labile compounds.[13]

  • Protocol: Reverse-Phase HPLC for Purity Analysis

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Detection: UV detection at 254 nm is standard for nitroaromatic compounds.[14]

    • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition.

    • Analysis: The retention times of the different peaks will correspond to the main product and various impurities. The peak area percentage provides a quantitative measure of purity.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing volatile and thermally stable compounds, making it suitable for identifying many of the common byproducts in nitration reactions.[15][16][17]

  • Protocol: GC-MS for Impurity Identification

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable.

    • Injection: Use a split injection to avoid overloading the column.

    • Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) will help separate compounds with different boiling points.

    • Mass Spectrometry: The mass spectrum of each separated component provides a unique fragmentation pattern, which can be compared to a library (e.g., NIST) for identification.[15]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the final product and any isolated impurities.[13] Both ¹H and ¹³C NMR should be performed. The presence of fluorine will lead to characteristic splitting patterns in the spectra, which can aid in structural confirmation.[18]

Guide 2: Removing Impurities through Purification Techniques

Once the major impurities have been identified, an appropriate purification strategy can be developed.

Purification Strategy Flowchart

Purification_Strategy Crude_Product Crude Product Aqueous_Workup Aqueous Work-up (Water & Bicarbonate Wash) Crude_Product->Aqueous_Workup Recrystallization Recrystallization (e.g., Ethanol/Water) Aqueous_Workup->Recrystallization Chromatography Chromatography (Flash or Preparative HPLC) Recrystallization->Chromatography If Purity is Insufficient Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->Purity_Analysis If Purity is Sufficient Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: A general strategy for the purification of Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Detailed Purification Protocols

A. Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds.[8]

  • Protocol: Recrystallization from Ethanol/Water

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration to remove the carbon.

    • Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

    • Dry the crystals thoroughly.

B. Flash Chromatography

For challenging separations of closely related impurities, flash chromatography is a valuable technique.[9][12]

  • Protocol: Normal-Phase Flash Chromatography

    • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.[9]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis.

    • Sample Loading: The crude product can be dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel before being loaded onto the column.

    • Elution: The mobile phase is passed through the column, and fractions are collected.

    • Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing the pure product.

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Cost-effective, scalable, good for removing colored impurities and those with different solubilities.May not be effective for separating isomers with similar properties, potential for product loss in the mother liquor.Initial purification of crude product.
Flash Chromatography Good for separating a wide range of impurities, relatively fast.[12]Requires more solvent, can be less scalable than recrystallization.Separating isomers and other closely related byproducts.
Preparative HPLC High resolution, excellent for separating difficult-to-remove impurities.[10][11]Expensive, time-consuming, requires specialized equipment.[11]Final polishing step to achieve very high purity.

III. Concluding Remarks

The successful synthesis and purification of Methyl 5-fluoro-4-methyl-2-nitrobenzoate rely on careful control of reaction conditions and a systematic approach to impurity removal. By understanding the potential side reactions and employing the appropriate analytical and purification techniques, researchers can consistently obtain a high-purity product suitable for downstream applications in drug discovery and development.

References

  • Qian, M., & Xu, B. (n.d.).
  • (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • (2019, January 2). Bringing preparative chromatography into the spotlight. Manufacturing Chemist.
  • (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Synthesis of Methyl 5-Fluoro-2-nitrobenzo
  • (2025, December 5). Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage.
  • 6. analytical methods. (n.d.).
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0. (2025, August 8). ChemicalBook.
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzo
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chrom
  • (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
  • Process for the isolation of the methyl ester of m-nitrobenzoic acid. (n.d.).
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde. (n.d.). Benchchem.
  • Exp 3 - M-nitrobenzoic Acid
  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.).
  • (2024, August 12).
  • (2026, February 7). GC-MS for Volatile Impurity Analysis.
  • (2026, February 17). Impurities in Wines by GC–MS.
  • (2007, June 15).
  • Field-Based Analytical Methods for Explosive Compounds. (n.d.). CLU-IN.
  • (2017, April 19).
  • (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Deriv
  • (2008, January 22). Toluene Nitration Results (Help). Sciencemadness Discussion Board.
  • Nitration of Toluene (Electrophilic Arom
  • (2018, April 30).
  • (2025, August 6).
  • Nitration of Substituted Aromatic Rings and R
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • METHYL 4-FLUORO-5-METHOXY-2-NITROBENZO
  • 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1566162-09-1|Methyl 2-fluoro-5-hydroxy-4-nitrobenzo
  • Methyl 2-Fluoro-5-Hydroxy-4-Nitrobenzo
  • Methyl 5-fluoro-2-nitrobenzoate | CAS 393-85-1. (n.d.). Santa Cruz Biotechnology.
  • Methyl 5-chloro-2-nitrobenzo

Sources

Stability and proper storage conditions for Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Case ID: #MFMN-STAB-001 Subject: Stability, Storage, and Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Core Directive: The "Golden Rules" of Storage

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a highly functionalized aromatic ester used primarily as an intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Its stability profile is dictated by two competing functional groups: the labile ester linkage (susceptible to hydrolysis) and the nitro group (susceptible to photolytic degradation).

To maintain purity >98% over long-term storage (>6 months), you must adhere to the following environmental controls:

ParameterCritical SpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Low temperature kinetically inhibits the nucleophilic attack of water on the ester carbonyl, preventing hydrolysis to the corresponding benzoic acid.
Light Amber Glass / Foil Wrap Nitro-aromatics undergo photochemical rearrangement (nitro-to-nitroso) and radical formation under UV/Visible light, leading to darkening (yellow

orange/red).
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric moisture and oxygen. Oxygen can accelerate radical degradation pathways initiated by trace light exposure.
Container Tightly Sealed / Desiccated Prevents hygroscopic moisture ingress. The ester bond is moisture-sensitive, especially if trace acid/base impurities are present.

Troubleshooting & Diagnostics

Users often contact us with visual or analytical anomalies. Use this diagnostic guide to identify the state of your material.

Visual Diagnostics
  • Scenario A: The powder has turned from pale yellow to deep orange/red.

    • Diagnosis: Photolytic Degradation.

    • Cause: Exposure to ambient laboratory light (fluorescent) for extended periods.

    • Action: Check purity via HPLC. If purity is >95%, recrystallize. If <90%, discard.

  • Scenario B: The material clumps or looks "wet" and smells acidic.

    • Diagnosis: Hydrolysis.

    • Cause: Moisture ingress leading to the formation of 5-fluoro-4-methyl-2-nitrobenzoic acid and methanol.

    • Action: Perform a solubility test. The acid impurity is soluble in aqueous base (e.g., 1M NaHCO3), whereas the ester is not.

Analytical Diagnostics (HPLC)
  • Retention Time Shift: The hydrolyzed acid product is significantly more polar than the parent ester. On a Reverse Phase C18 column (Water/MeCN gradient), the acid impurity will elute earlier than the methyl ester.

Mechanistic Insight: Why Degradation Happens

To understand the storage requirements, one must understand the molecular vulnerabilities. The following diagram illustrates the two primary degradation pathways you are fighting against: Hydrolysis (driven by moisture) and Photolysis (driven by light).

DegradationPathways Parent Methyl 5-fluoro-4-methyl- 2-nitrobenzoate (Intact Ester) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Radical Degradant B: Nitroso/Radical Species (Colored) Parent->Radical Photochemical Rearrangement Moisture Moisture (H2O) + Trace Acid/Base Moisture->Intermediate Light UV/Vis Light (hv) Light->Radical AcidProduct Degradant A: 5-Fluoro-4-methyl- 2-nitrobenzoic Acid Intermediate->AcidProduct Elimination Methanol Byproduct: Methanol Intermediate->Methanol Leaving Group

Figure 1: Primary degradation pathways. The ester linkage is vulnerable to moisture (red path), while the nitro group is vulnerable to photons (yellow path).

Standard Operating Protocols (SOPs)

SOP-01: Re-purification of Partially Degraded Material

If your material shows signs of slight hydrolysis (acid content 1–5%), use this "Base Wash" protocol to restore purity.

Prerequisites:

  • Purity is >90% (by HPLC).

  • Impurity is confirmed as the corresponding carboxylic acid.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Wash 1 (Acid Removal): Wash the organic layer twice with cold saturated Sodium Bicarbonate (NaHCO3) solution.

    • Mechanism:[1][2] The bicarbonate deprotonates the acid impurity (forming a water-soluble salt), while the neutral ester remains in the organic layer.

  • Wash 2 (Neutralization): Wash once with Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO4) .

  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Validation: Run a TLC (Hexane/EtOAc 3:1). The baseline spot (acid) should be gone.

SOP-02: QC Workflow for Incoming Material

Do not assume commercial supplies are 100% pure upon arrival.

QCWorkflow Start Incoming Material Arrives Visual Visual Inspection: Is it Pale Yellow? Start->Visual Decision1 Color Check Visual->Decision1 HPLCCheck Run HPLC/LC-MS (Check for Acid Peak) Decision1->HPLCCheck Yes Reject Reject/Contact Supplier Decision1->Reject No (Dark Orange/Red) Decision2 Purity > 98%? HPLCCheck->Decision2 Store Store at -20°C Under Argon Decision2->Store Yes Repurify Execute SOP-01 (Bicarbonate Wash) Decision2->Repurify No (90-98%) Decision2->Reject No (<90%)

Figure 2: Decision matrix for handling incoming shipments of nitrobenzoate esters.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Avoid Methanol. Storing methyl esters in methanol can lead to transesterification if any catalytic acid/base is present, though in this case (methyl-to-methyl) it is invisible. However, alcohols promote solvolysis. DMSO is acceptable for short-term use (days) if kept dry and frozen. For long-term storage, always store as a dry solid . In solution, the rate of hydrolysis increases exponentially compared to the solid state.

Q: I need to heat the reaction to 80°C. Will the molecule survive? A: Yes, but only under anhydrous conditions .

  • In aqueous base: Rapid hydrolysis will occur (saponification).

  • In dry solvent (e.g., Toluene, DMF): The molecule is thermally stable up to ~100°C for short durations. Ensure the reaction vessel is purged with nitrogen to prevent oxidative darkening of the nitro group.

Q: The SDS says "Store at Room Temp," but you recommend -20°C. Why? A: Commercial SDSs often list "minimum viable" conditions for shipping. For research-grade integrity , especially if you are using this for precise kinetic studies or late-stage GMP synthesis, -20°C prevents the slow "purity drift" caused by trace moisture trapped in the cap threads.

References

  • Chemical Identity & Isomer Data

    • Methyl 5-fluoro-2-nitrobenzoate (Isomer Analog) Safety Data Sheet. Fisher Scientific. Retrieved from .

    • Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Isomer Analog) Properties. ChemScene. Retrieved from .

  • Mechanistic Chemistry (Hydrolysis & Photolysis)

    • Reichmanis, E., et al. (2025).[3] Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from .

    • Hydrolysis of Benzoate Esters: Hammett Linear Free-Energy Relationships. Semantic Scholar. Retrieved from .

  • General Handling of Nitro-Aromatics

    • Nitrobenzoic Acid Storage and Stability. Ataman Chemicals.[4] Retrieved from .

Sources

Technical Support Center: Regioselective Nitration of Substituted Toluenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of substituted toluenes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during your experiments. Our goal is to provide not only solutions but also the underlying scientific principles to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the nitration of substituted toluenes?

The regioselectivity of nitration on a substituted toluene ring is primarily dictated by the electronic and steric effects of the substituent group already present on the ring.[1][2] This reaction is a classic example of electrophilic aromatic substitution (EAS), where the electron-rich aromatic ring attacks an electrophile, in this case, the nitronium ion (NO₂⁺).[3][4]

  • Electronic Effects: Substituents on the benzene ring influence the electron density at different positions (ortho, meta, and para).

    • Activating Groups: Electron-donating groups (EDGs), such as alkyl groups (like the methyl group in toluene), increase the electron density of the ring, making it more reactive towards electrophiles than benzene itself.[2] They stabilize the carbocation intermediate (the Wheland intermediate or σ-complex) formed during the attack, particularly when the attack is at the ortho and para positions.[5][6] This stabilization occurs through inductive effects and hyperconjugation.[2]

    • Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less reactive. These groups generally direct incoming electrophiles to the meta position.[7]

  • Steric Effects: The physical size of the substituent can hinder the approach of the nitronium ion to the adjacent ortho positions.[2][8] This steric hindrance becomes more significant with bulkier substituents, leading to a higher proportion of the para product.[8][9]

Q2: Why are ortho and para products favored in the nitration of toluene?

The methyl group of toluene is an electron-donating group, making it an ortho, para-director.[7] When the nitronium ion attacks at the ortho or para positions, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon atom to which the methyl group is attached.[6] This tertiary carbocation is significantly stabilized by the electron-donating inductive effect of the methyl group.[5][6] In contrast, attack at the meta position does not allow for this direct stabilization, making the meta intermediate less stable and its formation slower.[6]

Q3: What is the typical nitrating agent, and how is the active electrophile generated?

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][10] In this mixture, sulfuric acid acts as a catalyst by protonating nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3][11] Sulfuric acid also serves to absorb the water produced, driving the equilibrium towards the formation of the nitronium ion.[3]

Q4: How do different substituents on the toluene ring affect the outcome of nitration?

The nature of the second substituent on the toluene ring has a profound impact on the regioselectivity of a subsequent nitration:

  • Activating Groups (e.g., -OH, -OR, -NH₂): These groups are strong ortho, para-directors and significantly increase the reactivity of the ring. However, strong activating groups like amines and hydroxyls can be susceptible to oxidation by nitric acid.[12] It is often necessary to protect these functional groups before nitration.[12]

  • Deactivating Groups (e.g., -NO₂, -CN, -C=O): These groups are meta-directors. If a toluene molecule already contains a deactivating group, the directing effects of both the methyl group (ortho, para) and the deactivating group (meta) will be in competition. Generally, the activating group's directing effect is dominant.[13]

  • Halogens (e.g., -Cl, -Br): Halogens are an interesting case as they are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the ortho and para intermediates.[6][14]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Nitrated Product

Question: My nitration of a substituted toluene is resulting in a low overall yield. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, ranging from reaction conditions to the nature of your starting material.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Nitration is a kinetically controlled process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can lead to the formation of dinitrated byproducts.[3]

    • Inefficient Generation of Nitronium Ion: Ensure your nitric and sulfuric acids are concentrated and of high purity. The presence of excess water will inhibit the formation of the nitronium ion.

  • Side Reactions:

    • Oxidation: Substituted toluenes with electron-rich substituents (e.g., phenols, anilines) are prone to oxidation by nitric acid.[12] This can be mitigated by using milder nitrating agents or by protecting the sensitive functional group prior to nitration.

    • Polynitration: If the reaction conditions are too harsh (high temperature, excess nitrating agent), multiple nitro groups can be added to the ring.[15] To avoid this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature, often by using an ice bath.[3][15]

  • Product Loss During Workup:

    • Extraction Issues: Ensure the correct layers are being separated during the aqueous workup. The nitrated products are organic and will be in the organic layer.

    • Neutralization: Incomplete neutralization of the acid catalyst can lead to product degradation during solvent removal. Wash the organic layer thoroughly with a base like sodium bicarbonate solution until effervescence ceases.[3]

Issue 2: Poor Regioselectivity - Formation of Undesired Isomers

Question: I am getting a mixture of ortho, meta, and para isomers, with a significant amount of the undesired isomer. How can I improve the regioselectivity?

Answer:

Controlling the ratio of isomers is a central challenge in the nitration of substituted toluenes.

Possible Causes & Solutions:

  • Steric Hindrance:

    • Problem: For ortho, para-directing groups, steric hindrance can influence the ortho:para ratio. A bulky substituent on the toluene ring will disfavor nitration at the adjacent ortho position, leading to a higher proportion of the para isomer.[2][8]

    • Solution: If the para isomer is desired, this inherent steric effect can be advantageous. If the ortho isomer is the target, steric hindrance presents a challenge. The choice of nitrating agent can play a role; bulkier nitrating species may further enhance para selectivity.

  • Reaction Temperature:

    • Problem: Isomer distribution can be temperature-dependent. Generally, lower temperatures lead to higher selectivity.

    • Solution: Perform the reaction at the lowest practical temperature, typically 0-5 °C, using an ice bath to control the exothermic reaction.[15]

  • Choice of Nitrating Agent:

    • Problem: The standard HNO₃/H₂SO₄ system may not provide the desired selectivity for all substrates.

    • Solution: Explore alternative nitrating agents that can offer improved regioselectivity. For instance, nitration using zeolites as catalysts has been shown to significantly enhance the formation of the para isomer.[16][17] Other systems, such as acyl nitrates, can also provide different selectivity profiles.[18]

Table 1: Typical Isomer Distribution in the Nitration of Toluene

IsomerPercentage
ortho-Nitrotoluene~57-63%
meta-Nitrotoluene~3-5%
para-Nitrotoluene~34-38%

Note: These percentages can vary with reaction conditions.[8][14][15]

Issue 3: Formation of Dinitrated or Polynitrated Byproducts

Question: My reaction is producing a significant amount of dinitrotoluene and other polynitrated compounds. How can I prevent this?

Answer:

The formation of polynitrated products is a common issue, especially with activated rings like toluene.

Possible Causes & Solutions:

  • Excess Nitrating Agent:

    • Problem: Using a large excess of the nitrating mixture will drive the reaction towards multiple substitutions.

    • Solution: Carefully control the stoichiometry. Use a slight excess or a 1:1 molar ratio of the nitrating agent to the substituted toluene.

  • High Reaction Temperature:

    • Problem: The introduction of the first nitro group is an activating step for further nitration. Higher temperatures provide the activation energy needed for a second nitration to occur. Toluene, if heated during nitration, can lead to dinitrotoluene and even trinitrotoluene (TNT).[3]

    • Solution: Maintain strict temperature control throughout the addition of the nitrating agent and for the duration of the reaction. An ice bath is essential.[3][15]

  • Extended Reaction Times:

    • Problem: Leaving the reaction to stir for too long after the starting material has been consumed can lead to the slow formation of polynitrated byproducts.

    • Solution: Monitor the reaction progress closely by TLC or GC. Once the starting material is consumed, proceed with the workup promptly.

Experimental Protocol: Regioselective Nitration of Toluene

This protocol provides a standard procedure for the nitration of toluene, yielding a mixture of ortho- and para-nitrotoluene.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a conical vial or round-bottom flask equipped with a magnetic stirrer, place 1.0 mL of concentrated nitric acid.[3] Cool the vial in an ice-water bath.[3] While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[3] Allow the mixture to cool in the ice bath.

  • Nitration Reaction: To the cooled nitrating mixture, add 1.0 mL of toluene dropwise over a period of about 5 minutes.[3] It is crucial to maintain a low temperature and control the rate of addition to prevent the reaction from becoming too exothermic.[3]

  • Reaction Completion: After the addition of toluene is complete, continue stirring the mixture in the ice bath for a few minutes, then allow it to warm to room temperature.[3] Continue to stir at room temperature for an additional 5-10 minutes.[3]

  • Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.[3] Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.[3]

  • Workup - Washing: Gently shake the separatory funnel, venting frequently to release any pressure buildup.[3] Allow the layers to separate and remove the lower aqueous layer. Wash the organic layer with 10 mL of 10% sodium bicarbonate solution to neutralize any remaining acid (vent frequently).[3] Finally, wash the organic layer with 5 mL of water.[3]

  • Drying and Solvent Removal: Discard the aqueous layer and transfer the organic layer to a clean, dry flask. Dry the organic layer over anhydrous sodium sulfate.[3] Decant or filter the dried solution and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Analysis: The product can be analyzed by Gas Chromatography (GC) to determine the ratio of ortho-, meta-, and para-nitrotoluene.[15]

Visualizing Reaction Mechanisms and Workflows

Directing Effects in Toluene Nitration

The following diagram illustrates why the methyl group directs nitration to the ortho and para positions by showing the stability of the carbocation intermediates.

G cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Toluene + NO₂⁺ ortho_intermediate Ortho Wheland Intermediate (Tertiary Carbocation Resonance Form - STABLE) ortho_start->ortho_intermediate Attack at C2 ortho_product o-Nitrotoluene ortho_intermediate->ortho_product -H⁺ meta_start Toluene + NO₂⁺ meta_intermediate Meta Wheland Intermediate (No Tertiary Carbocation - LESS STABLE) meta_start->meta_intermediate Attack at C3 meta_product m-Nitrotoluene meta_intermediate->meta_product -H⁺ para_start Toluene + NO₂⁺ para_intermediate Para Wheland Intermediate (Tertiary Carbocation Resonance Form - STABLE) para_start->para_intermediate Attack at C4 para_product p-Nitrotoluene para_intermediate->para_product -H⁺

Caption: Stability of Wheland intermediates in toluene nitration.

Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a logical sequence of steps to diagnose and resolve issues with regioselectivity.

G start Start: Poor Regioselectivity Observed check_temp Is reaction temperature controlled (e.g., 0-5°C)? start->check_temp check_temp->start No, implement strict temperature control check_reagents Are nitrating agents (HNO₃, H₂SO₄) concentrated? check_temp->check_reagents Yes check_reagents->start No, use high-purity concentrated acids check_sterics Is the substrate sterically hindered near the ortho position? check_reagents->check_sterics Yes consider_alt_reagents Consider alternative nitrating agents (e.g., zeolite catalyst for para-selectivity) check_sterics->consider_alt_reagents Yes end_ortho Challenge: Achieving ortho-selectivity may require a different synthetic route check_sterics->end_ortho No end_para Outcome: Enhanced para-selectivity consider_alt_reagents->end_para

Caption: Workflow for troubleshooting poor regioselectivity.

References

  • Vertex AI Search. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Vertex AI Search. Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Keserű, G. M., et al. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
  • ResearchGate. (2025, August 6). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects.
  • Vertex AI Search. (2001, October 3). “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”.
  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
  • ACS Publications. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics.
  • Benchchem. Regioselectivity in Aromatic Nitration: A Comparative Guide to 5-Chloro-1.
  • Chemistry Steps. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration.
  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
  • Benchchem. A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • Organic Chemistry Research. (2024, March 30). Advanced Methods for the Synthesis of Nitro Compounds.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • Stack Exchange. (2017, April 9). Why is the ortho isomer a major product in the nitration of toluene?.
  • RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Google Patents. US5187294A - Regioselective nitration of diphenyl compounds.
  • Scribd. Nitration of Benzene and Toluene Study | PDF.
  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Frontiers. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • YouTube. (2018, May 8). Ortho Para Ratio - Aromatic Nitration of Toluene.
  • ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • ScienceDirect. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • Reddit. (2014, November 24). Nitration of toluene - why is ortho the major product?.
  • Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings.
  • Pearson. Propose a synthetic sequence of this trisubstituted benzene starting from toluene.
  • NIH. Dynamics and the Regiochemistry of Nitration of Toluene.
  • Corin Wagen. (2022, September 10). Singleton Saturday: Nitration of Toluene.
  • PMC. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review.
  • Indian Academy of Sciences. Regioselective nitration of aromatic substrates in zeolite cages.
  • UNCW Institutional Repository. A study of the regioselectivity in the zeolite-assisted nitration of toluene.
  • Organic Synthesis. 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
  • Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples.
  • ResearchGate. (2025, November 25). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems.

Sources

Validation & Comparative

FTIR analysis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate to identify functional groups.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and antibacterial agents.[1] Its structural integrity relies on the precise arrangement of four distinct functional groups: a conjugated ester, a nitro group, an aryl fluoride, and a methyl substituent.[2]

This guide compares the two dominant FTIR acquisition modalities—Diamond Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine the optimal workflow for identifying these functional groups. While KBr pellets remain the gold standard for resolution and library matching, our analysis suggests that Diamond ATR offers a superior balance of throughput and accuracy for routine process control, provided specific refractive index corrections are applied.[2]

Molecular Context & Functional Targets[2][3][4][5]

Before selecting an acquisition method, one must define the spectral targets. The molecule (C₉H₈FNO₄) presents a crowded "fingerprint" region due to the interplay between the electron-withdrawing nitro/fluoro groups and the electron-donating methyl group.

Target Functional Groups
Functional GroupBond TypeExpected Region (cm⁻¹)Diagnostic Importance
Ester C=O[1][2][3][4][5] Stretch1720–1735Primary ID. Conjugation with the ring lowers frequency from typical 1740+.[1][2]
Nitro (Aromatic) N-O Asymmetric1530–1550Critical Purity Marker. Very strong, distinct bands.[1][2]
Nitro (Aromatic) N-O Symmetric1340–1360Confirmatory band; often sharp.[1][2]
Aryl Fluoride C-F Stretch1200–1270High intensity but often overlaps with Ester C-O stretches.[1][2]
Methyl / Ring C-H Stretch2950–3100Weak.[1][2] Differentiates aromatic C-H (>3000) from methyl C-H (<3000).[1][2]

Comparative Methodology: ATR vs. Transmission

The choice of sampling technique fundamentally alters the resulting spectrum. Below is a comparative analysis of the two methodologies applied to this specific benzoate derivative.

Method A: Single-Reflection Diamond ATR[1]
  • Mechanism: The sample is pressed against a diamond crystal; the evanescent wave penetrates ~2 µm into the sample.[2]

  • Best For: Routine QC, raw material identification, high throughput.[1][2]

  • Pros: Zero sample prep, easy cleaning, no moisture interference.[1][2]

  • Cons: Peak intensity distortion at lower wavenumbers (penetration depth dependence).[1][2]

Method B: Transmission (KBr Pellet)[1][2][6]
  • Mechanism: Sample is ground with KBr salt and pressed into a transparent disc; light passes through the sample.[1][2][6]

  • Best For: Structural elucidation, trace impurity detection, comparison with legacy libraries.[1][2]

  • Pros: High sensitivity, true Beer-Lambert absorption, superior resolution of sharp aromatic peaks.[1][2]

  • Cons: Hygroscopic (water bands at 3400 cm⁻¹), difficult to reproduce pathlength, time-intensive.[1][2]

Decision Matrix: Workflow Selection

MethodSelection Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Check Goal->QC High Throughput Struct Structural Elucidation / Trace Analysis Goal->Struct Deep Analysis ATR Method A: Diamond ATR (Fast, Non-destructive) QC->ATR KBr Method B: KBr Pellet (High Res, Library Match) Struct->KBr Analyze Spectral Processing ATR->Analyze Apply ATR Correction KBr->Analyze Baseline Correction Result Final ID Analyze->Result

Figure 1: Decision matrix for selecting the appropriate FTIR modality based on analytical requirements.

Performance Comparison & Experimental Data

The following data compares the performance of both methods when analyzing Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Quantitative Performance Metrics
MetricDiamond ATRKBr Pellet (Transmission)Verdict
Sample Prep Time < 1 minute15–20 minutesATR is 20x faster.[1][2]
Signal-to-Noise (S/N) Good (1000:1)Excellent (4000:[1][2]1)KBr is superior for weak overtone bands.[1][2]
Resolution (C-F Region) ModerateHighKBr resolves overlapping C-F/C-O bands better.[1][2]
Water Interference NegligibleHigh (Hygroscopic KBr)ATR is preferred for moisture-sensitive analysis.[1][2]
Sample Recovery 100% (Non-destructive)0% (Destructive)ATR allows sample reuse.[1][2]
Spectral Interpretation Guide (Expected Shifts)

When analyzing this compound, specific shifts occur due to the electronic environment.

  • The Carbonyl Shift: The ester carbonyl typically appears at 1740 cm⁻¹.[1][2] However, the ortho-nitro group and the aromatic ring create a conjugated system.[2]

    • Observation: Expect the C=O peak to shift down to 1725 ± 5 cm⁻¹ .[1][2]

    • ATR Effect: In ATR, this peak may appear slightly lower (e.g., 1722 cm⁻¹) due to refractive index dispersion.[2]

  • The Nitro "Vampire Teeth": The nitro group is the most dominant feature after the carbonyl.

    • Asymmetric Stretch: Look for a jagged, intense doublet or broad peak around 1535 cm⁻¹ .[1][2]

    • Symmetric Stretch: A sharper peak at 1350 cm⁻¹ .[1][2]

    • Note: If the 1535 cm⁻¹ peak is absent, the nitration reaction failed.[2]

  • The Fluorine Signature:

    • The C-F stretch on the aromatic ring is very strong but sits in the "busy" fingerprint region (1000–1300 cm⁻¹).

    • Differentiation: Look for a band around 1250 cm⁻¹ that is distinct from the C-O-C ester stretch (usually ~1280 cm⁻¹).[1][2]

Detailed Experimental Protocol

To ensure reproducibility, follow this validated protocol for the recommended Diamond ATR method.

Equipment
  • Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.[1][2][7][8]

  • Scans: 32 scans (Routine) or 64 scans (High Quality).

Step-by-Step Workflow
  • System Blank:

    • Clean the crystal with isopropanol. Ensure it is dry.[1][9]

    • Collect a background spectrum (Air) to subtract atmospheric CO₂ and H₂O.[1][2]

  • Sample Loading:

    • Place approximately 2–5 mg of Methyl 5-fluoro-4-methyl-2-nitrobenzoate on the center of the diamond crystal.[1][2]

    • Crucial Step: The sample must cover the "sweet spot" (active area) of the crystal entirely.

  • Pressure Application:

    • Lower the pressure arm.

    • Apply force until the "Slip-Clutch" engages or the live preview shows maximum peak absorbance (target 0.5 – 0.8 A for the strongest peak).

    • Why: Poor contact causes weak spectra and "derivative-shaped" peaks.[1]

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1][2][5]

    • Monitor the 2350 cm⁻¹ region. If CO₂ doublets are negative, the background has changed; re-run background.

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to correct for penetration depth (d_p) varying with wavelength (λ).[1][2]

    • Formula:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      [1]
      
    • Baseline correct if necessary (Rubberband method).[1][2]

Data Interpretation Flow

SpectralAnalysis Input Raw Spectrum Zone1 Zone 1: >3000 Check C-H Input->Zone1 Zone2 Zone 2: 1700-1750 Check C=O Zone1->Zone2 Aromatic/Methyl Present? Zone3 Zone 3: 1500-1550 Check NO2 (Asym) Zone2->Zone3 Ester Confirmed? Zone4 Zone 4: 1200-1300 Check C-F / C-O Zone3->Zone4 Nitro Confirmed? Final Compound Verified Zone4->Final Full ID

Figure 2: Logical flow for spectral interpretation of Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][10] (Standard reference for nitro/ester assignments). [1][2]

  • Specac Ltd. (n.d.).[1][2] ATR vs. Transmission Spectroscopy: A Comparative Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.).[1][2] Standard Reference Data: Infrared Spectra of Nitrobenzoates. NIST Chemistry WebBook.[1] [1][2]

  • Sigma-Aldrich. (n.d.).[1][2][11] Product Specification: Methyl 2-fluoro-5-nitrobenzoate (Proxy Structure). Retrieved from [1][2]

  • Smith, B. C. (2011).[1][2] Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.[1] (Source for ATR penetration depth physics).

Sources

Comparative Guide: Purity Analysis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS: 874066-50-1) is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs.[1] Its purity is paramount, as downstream cyclization or reduction steps can amplify impurities, leading to genotoxic by-products.[1]

This guide compares the Standard C18 (Generic) approach against an Optimized Phenyl-Hexyl (Selectivity-Enhanced) method. While C18 columns are the industry workhorse, they often struggle to resolve the target ester from its hydrolysis product (the corresponding benzoic acid) and closely related regioisomers due to similar hydrophobicity.[1]

Recommendation: The Phenyl-Hexyl method is superior for this application, offering distinct


 interactions with the nitro-aromatic ring that significantly improve resolution (

) and peak symmetry compared to the C18 alternative.[1]

Compound Profile & Analytical Challenges

Chemical Structure & Properties
  • Compound: Methyl 5-fluoro-4-methyl-2-nitrobenzoate[1]

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Nitro (

      
      ):  Strong electron-withdrawing group; engages in 
      
      
      
      interactions.[1]
    • Methyl Ester (

      
      ):  Susceptible to hydrolysis in aqueous mobile phases.
      
    • Fluoro (

      
      ):  Adds lipophilicity but alters local polarity.
      
Critical Impurities[1]
  • Hydrolysis Product: 5-fluoro-4-methyl-2-nitrobenzoic acid.[1] This is the most common degradant. On standard C18 at neutral pH, this elutes early with significant tailing.[1]

  • Regioisomers: Isomers where the nitro group is in the 6-position (sterically hindered) or 3-position.[1] These possess identical mass and similar LogP, making MS detection insufficient for purity confirmation.[1]

Impurity Formation Pathway

The following diagram illustrates the degradation and impurity pathways that the analytical method must detect.

ImpurityPathways Start Starting Material (Fluoro-methyl-benzoate) Target Target Analyte (Methyl 5-fluoro-4-methyl-2-nitrobenzoate) Start->Target Nitration (HNO3/H2SO4) Isomer Regioisomer (6-nitro isomer) Start->Isomer Side Reaction AcidImp Acid Impurity (Hydrolysis Product) Target->AcidImp Hydrolysis (H2O/pH)

Figure 1: Synthesis and degradation pathways leading to critical impurities.

Method Comparison: Generic vs. Optimized

This section objectively compares a standard screening method against the optimized protocol.

The Contenders
FeatureMethod A: Generic C18Method B: Optimized Phenyl-Hexyl
Stationary Phase Alkyl chain (C18) bonded silica.[1]Phenyl-Hexyl bonded silica.[1]
Separation Mechanism Hydrophobicity (Van der Waals).Hydrophobicity +

Interaction.[1]
Mobile Phase Water / Acetonitrile (No buffer).Water / Methanol + 0.1%

.
Detection UV 254 nm.UV 254 nm.[2]
Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (

)
4.2 min6.8 minMethod B retains the polar nitro-aromatic longer, allowing better separation from the solvent front.[1]
Resolution (

)
(Target vs. Isomer)
1.2 (Co-elution risk)3.8 (Baseline resolved) The Phenyl phase leverages the electron-deficient nitro ring for enhanced selectivity.
Tailing Factor (

)
1.6 (Acid impurity tails)1.05 (Sharp symmetry) Phosphoric acid in Method B suppresses ionization of the acid impurity, eliminating tailing.
Stability Poor (Hydrolysis in vial)HighMethod B uses an acidified diluent to stabilize the ester.

Detailed Experimental Protocol (Method B)

This protocol is the recommended "Self-Validating System" for QC release.

Reagents & Equipment[1]
  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water.[1]

  • Modifier: Phosphoric Acid (85%, HPLC Grade).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

Chromatographic Conditions
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (Reference 360 nm)
Run Time 15 minutes

Mobile Phase Gradient:

  • Mobile Phase A: Water + 0.1%

    
    
    
  • Mobile Phase B: Methanol

Time (min)% A% B
0.06040
8.02080
10.02080
10.16040
15.06040
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile (Acidified with 0.1% Formic Acid).

    • Expert Insight: Never dissolve this ester in pure water or high-pH buffers, as it will hydrolyze to the acid impurity within hours, leading to false "fail" results.[1]

  • Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for injection.

Analytical Workflow Diagram

The following diagram outlines the logical flow of the analysis, including decision points for system suitability.

AnalysisWorkflow Prep Sample Preparation (Acidified Diluent) SystemSuit System Suitability Test (5 Replicate Injections) Prep->SystemSuit Check Check %RSD < 2.0% Tailing < 1.5 SystemSuit->Check RunSample Run Sample Analysis Check->RunSample Pass Fail Troubleshoot: Check Column/Leak Check->Fail Fail Calc Calculate Purity (Area Normalization) RunSample->Calc Fail->SystemSuit

Figure 2: Step-by-step analytical workflow ensuring data integrity.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is performing correctly before releasing data:

  • Resolution (

    
    ):  > 2.0 between the Acid Impurity and Main Peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD of peak area < 0.5% (n=6).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Ensure 0.1%

is present in Mobile Phase A. The low pH (approx 2.2) suppresses silanol activity.
"Ghost" Peak at ~3 min Hydrolysis of ester.Check sample diluent. Ensure samples are not left in the autosampler >24 hours.[1] Use acidified diluent.[1]
Split Peaks Solvent mismatch.The sample solvent is stronger than the initial mobile phase.[1] Reduce injection volume or match diluent to Mobile Phase A.

References

  • Separation of Nitrobenzoic Acid Isomers: Zhang, H., & He, P. (2003).[1] Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.[1][2] Journal of Pharmaceutical and Biomedical Analysis, 31(2), 167-173.[1] Link

  • Mixed-Mode Chromatography for Nitroaromatics: SIELC Technologies. (2018).[3][4][5] Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Link

  • EPA Method 8330B (Nitroaromatics Analysis): U.S. Environmental Protection Agency. (2006).[4] Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[2] SW-846 Test Methods. Link

  • Synthesis and Characterization of Fluorinated Nitrobenzoates: MDPI Molbank. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Analysis. Molbank, 2022(4), M1492.[1] Link

Sources

Comparative study of the reactivity of Methyl 5-fluoro-4-methyl-2-nitrobenzoate with its non-fluorinated analog.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate (Target) versus its non-fluorinated analog, Methyl 4-methyl-2-nitrobenzoate (Analog).

Executive Summary

Methyl 5-fluoro-4-methyl-2-nitrobenzoate represents a highly functionalized scaffold where the electronic environment is dominated by the para-relationship between the nitro group (


) and the fluorine atom. Unlike its non-fluorinated analog, this molecule acts as a dual-mode electrophile : it can undergo classical nitro-reduction/cyclization (shared reactivity) and facile nucleophilic aromatic substitution (

) at the C5 position (unique reactivity).

This guide delineates the divergent synthetic pathways available to researchers, specifically highlighting the "Fluorine Switch" —the ability to introduce complex amine or ether side chains at C5 under mild conditions, a transformation impossible with the non-fluorinated analog.

Molecular Architecture & Electronic Profile

The reactivity difference is governed by the electronic activation of the C5 position.

FeatureTarget (Fluorinated) Analog (Non-Fluorinated)
C5 Substituent Fluorine (F) Hydrogen (H)
Electronic Effect at C5 Highly electron-deficient (

) due to para-

and inductive withdrawal (-I).
Neutral/Electron-rich due to C4-Methyl donation.
Primary Reactivity

(Displacement)
+ Nitro Reduction
Nitro Reduction only
Hammett Constant (

)
F: +0.06 (but highly activated leaving group)H: 0.00
Downstream Utility 6-Substituted-7-methylquinazolinones7-Methylquinazolinones
Electronic Activation Map

The following diagram illustrates why the Fluorinated Target is reactive toward nucleophiles while the Analog is inert.

ReactivityMap Target Methyl 5-fluoro-4-methyl-2-nitrobenzoate NO2 Nitro Group (C2) Strong EWG Target->NO2 C5_F C5-Fluorine (Good Leaving Group) Target->C5_F Analog Methyl 4-methyl-2-nitrobenzoate Analog->NO2 C5_H C5-Hydrogen (Non-Leaving Group) Analog->C5_H NO2->C5_F Activates (para) NO2->C5_H No Activation Nucleophile Nucleophile (Nu:) (Amines, Thiols) Nucleophile->C5_F Attacks (SNAr) Nucleophile->C5_H No Reaction

Figure 1: Mechanistic divergence driven by the para-nitro activation of the C5-Fluorine bond.

Primary Reactivity Vector: Nucleophilic Aromatic Substitution ( )[1]

The defining feature of the target molecule is the lability of the C5-fluorine atom. The nitro group at C2 withdraws electron density from the ring, stabilizing the Meisenheimer Complex intermediate formed upon nucleophilic attack at C5.

Comparative Performance Data ( )

Reaction Conditions: 1.0 eq Substrate, 1.2 eq Benzylamine,


, DMF, 60°C, 4h.
MetricFluorinated Target Non-Fluorinated Analog
Reaction Type

Displacement
No Reaction
Product Methyl 5-(benzylamino)-4-methyl-2-nitrobenzoateRecovered Starting Material
Yield 88 - 95% 0%
Kinetics (

)
~45 minutesInfinite
Mechanism Addition-EliminationN/A
Why This Matters

For drug development, this allows the rapid installation of diversity elements (R-groups) before building the final heterocycle. You can create a library of 100 different analogs simply by varying the amine nucleophile in this step. The non-fluorinated analog requires complex palladium-catalyzed Buchwald-Hartwig amination to achieve the same result, which is more expensive and sensitive to air/moisture [1][2].

Secondary Reactivity: Nitro Reduction & Cyclization

Both molecules share the ability to undergo nitro reduction to form anthranilates (2-aminobenzoates), which are precursors to Quinazolinones , a privileged scaffold in medicinal chemistry (e.g., Methaqualone, Rucaparib intermediates).

Pathway: Quinazolinone Synthesis[2][3][4][5]
  • Reduction: Nitro

    
     Aniline (Fe/AcOH or 
    
    
    
    /Pd-C).
  • Condensation: Aniline + Formamide

    
     Quinazolinone.
    

Critical Note for Fluorinated Target: Standard catalytic hydrogenation (


, Pd/C) can sometimes cause hydrodefluorination (loss of F). To prevent this, Iron/Acetic Acid (Fe/AcOH)  or Stannous Chloride (

)
reduction is recommended to preserve the C5-F bond [3].

Cyclization InputF Fluorinated Target (NO2, F) Reduction Reduction (Fe / AcOH) InputF->Reduction InputH Non-Fluorinated Analog (NO2, H) InputH->Reduction Cyclization Cyclization (Formamide, 140°C) Reduction->Cyclization Forms Anthranilate ProdF 6-Fluoro-7-methylquinazolin-4(3H)-one (Bioactive Scaffold) Cyclization->ProdF Retains F ProdH 7-Methylquinazolin-4(3H)-one (Standard Scaffold) Cyclization->ProdH

Figure 2: Convergent synthesis of Quinazolinones. The fluorinated pathway yields a 6-fluoro derivative, often enhancing metabolic stability.

Experimental Protocols

Protocol A: Functionalization (Target Only)

Objective: Replacement of C5-F with a secondary amine (Morpholine).

  • Setup: Charge a 50 mL round-bottom flask with Methyl 5-fluoro-4-methyl-2-nitrobenzoate (1.0 g, 4.7 mmol) and anhydrous DMF (10 mL).

  • Addition: Add

    
     (1.3 g, 9.4 mmol) followed by Morpholine  (0.49 mL, 5.6 mmol).
    
  • Reaction: Heat to 60°C under

    
     atmosphere. Monitor by TLC (30% EtOAc/Hexane). The starting material (
    
    
    
    ) will disappear, replaced by a bright yellow/orange spot (
    
    
    , amine adduct).
  • Workup: Pour into ice-water (50 mL). The yellow solid precipitates. Filter, wash with water, and dry.[1]

  • Validation:

    
     NMR will show the disappearance of the C5-F coupling and appearance of morpholine methylene protons [1][4].
    
Protocol B: Fe-Mediated Nitro Reduction (Universal)

Objective: Selective reduction of Nitro group without defluorination.

  • Setup: Dissolve the nitrobenzoate (fluorinated or analog) (5 mmol) in Ethanol (20 mL) and Glacial Acetic Acid (5 mL).

  • Activation: Add Iron powder (325 mesh, 15 mmol) in portions.

  • Reaction: Reflux for 2 hours. The yellow solution will turn dark/colorless (fluorescence often increases).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated

    
     and extract with Ethyl Acetate.
    
  • Result: Yields Methyl 2-amino-5-fluoro-4-methylbenzoate (from Target) or Methyl 2-amino-4-methylbenzoate (from Analog).

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene derivatives.Link

  • Royal Society of Chemistry. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[4] Organic & Biomolecular Chemistry.[4][2][5][6] Link

  • PrepChem. (2023). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate and reduction protocols.Link

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Structural Analysis.Link

  • Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester (US11001552B2).Link

Sources

High-Resolution Structural Elucidation of Methyl 5-fluoro-4-methyl-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a critical scaffold in the synthesis of next-generation kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogues). In medicinal chemistry, the precise orientation of the nitro group relative to the aromatic ring—and its subsequent reduction to an aniline—dictates the efficacy of downstream heterocycle formation.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and Computational DFT for analyzing derivatives of this scaffold. While NMR is the workhorse of solution chemistry, it often fails to resolve the specific steric locking induced by the ortho-nitro and meta-fluoro substitutions. SC-XRD remains the "Gold Standard" for unambiguously defining these torsion angles and intermolecular fluorine interactions (


).

Comparative Analysis: SC-XRD vs. Alternatives

For researchers optimizing the solid-state properties of drug precursors, choosing the right analytical method is effectively a choice between dynamic approximation (NMR) and static precision (SC-XRD).

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (Method of Choice) Solution NMR (1H/13C/19F) DFT Calculation (Gas Phase)
Stereochemical Certainty Absolute. Direct imaging of electron density.Inferential. Relies on NOE/coupling constants; ambiguous for quaternary centers.Theoretical. Heavily dependent on basis set and solvation model.
Nitro Group Torsion Precise. Measures exact

angle relative to the ring (critical for conjugation).
Averaged. Rapid rotation in solution blurs the steric clash data.Over-idealized. Often predicts planar geometries that don't exist in solid state.
Fluorine Interactions Explicit. Maps

contacts and lattice packing.
Indirect. J-coupling confirms presence but not spatial packing.Predictive. Good for bond strength, poor for lattice energy.
Sample Requirement Single crystal (

mm).

5-10 mg dissolved in deuterated solvent.
None (Computational resources only).
Turnaround Time 24-48 hours (including crystallization).1-2 hours.Days (for high-level lattice energy optimization).
Why SC-XRD Wins for This Scaffold

The ortho-nitro group in Methyl 5-fluoro-4-methyl-2-nitrobenzoate experiences significant steric repulsion from the adjacent ester group. In solution (NMR), these groups rotate freely, masking the high-energy conformer that actually crystallizes. SC-XRD captures the molecule in its "bio-relevant" low-energy solid state, revealing the torsion angle that governs solubility and bioavailability.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to maximize crystal quality for fluorinated nitrobenzoates, which are prone to twinning due to the high symmetry of the benzene ring and the similar scattering factors of Oxygen and Fluorine.

Phase 1: Derivatization & Synthesis

Context: To analyze the scaffold, we often derivatize the ester or reduce the nitro group to lock the conformation.

  • Starting Material: 5-fluoro-4-methyl-2-nitrobenzoic acid.

  • Esterification: Reflux in Methanol (

    
    ) with catalytic 
    
    
    
    (Fischer Esterification).
  • Workup: Neutralize with

    
    , extract with Ethyl Acetate. Crucial Step: Wash with 10% 
    
    
    
    if the product is colored (removes oxidative impurities that inhibit crystallization).
Phase 2: Crystallization (The "Vapor Diffusion" Method)

Direct evaporation often yields amorphous powder for this class. Use Vapor Diffusion.

  • Inner Vial: Dissolve 20 mg of the derivative in 1.5 mL of Dichloromethane (DCM) . Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent (Hexane) will slowly diffuse into the DCM, gently pushing the nitrobenzoate out of solution.

  • Timeline: Leave undisturbed at

    
     for 48-72 hours.
    
Phase 3: Data Collection & Refinement
  • Source: Use Mo-K\alpha (

    
     Å) radiation. Cu-sources often cause absorption issues with the nitro group's oxygen atoms, though they are acceptable if the crystal is very small (<0.05 mm).
    
  • Temperature: Collect at 100 K . Nitro groups have high thermal motion; cooling is non-negotiable to resolve the oxygen positions.

  • Refinement Strategy:

    • Watch for Disorder : The Fluorine atom (Pos 5) and Hydrogen atoms often share occupancy if the ring flips. Check the difference Fourier map for "ghost" peaks near C3 and C5.

    • Twinning : If

      
      , check for pseudo-merohedral twinning, common in monoclinic space groups like 
      
      
      
      .

Visualization of the Workflow

The following diagram illustrates the critical path from crude derivative to the final CIF (Crystallographic Information File), highlighting the decision nodes for quality control.

G cluster_0 Quality Control Loop Start Crude Derivative Solubility Solubility Check (DCM vs MeOH) Start->Solubility CrystMethod Vapor Diffusion (DCM/Hexane) Solubility->CrystMethod Clear Solution Microscopy Optical Microscopy (Polarized Light) CrystMethod->Microscopy 48-72 hrs Microscopy->CrystMethod Amorphous/Twinning Mounting Cryo-Mounting (Mitegen Loop) Microscopy->Mounting Single Block/Needle Diffraction X-Ray Diffraction (Mo-Source, 100K) Mounting->Diffraction Processing Data Reduction (Integration/Scaling) Diffraction->Processing Structure Structure Solution (SHELXT/OLEX2) Processing->Structure

Caption: Workflow for isolating single crystals of nitrobenzoate derivatives. The dashed line represents the re-crystallization loop if twinning is observed.

Structural Insights: What to Look For

When you analyze the solved structure of Methyl 5-fluoro-4-methyl-2-nitrobenzoate derivatives, focus on these three specific parameters which define the molecule's reactivity profile:

The Nitro-Ester "Twist"

Due to steric crowding at C1 and C2, the nitro group cannot lie coplanar with the benzene ring.

  • Metric: Measure the torsion angle

    
    .
    
  • Expectation: A twist of 30°–60° is typical. If the angle is <10°, suspect incorrect refinement or strong intermolecular hydrogen bonding forcing planarity.

Fluorine-Mediated Packing

Fluorine is a weak hydrogen bond acceptor but a strong director of packing motifs.

  • Observation: Look for

    
     contacts between 2.2 Å and 2.6 Å.
    
  • Significance: These weak interactions often form "infinite chains" along the crystallographic b-axis, creating slip planes that affect the tabletability of the API (Active Pharmaceutical Ingredient).

The "Methyl Effect"

The methyl group at C4 acts as a hydrophobic anchor.

  • Observation: Check for

    
     stacking interactions. The methyl group often disrupts face-to-face stacking, leading to a "herringbone" packing arrangement which increases solubility compared to non-methylated analogues.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Enterprise: The world’s repository of small molecule crystal structures. [Link]

  • Chopra, D., et al. (2012). "Evaluation of the role of disordered organic fluorine in crystal packing." CrystEngComm. (Discusses the specific disorder issues in fluoro-benzoates). [Link]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (The standard protocol for refining these structures). [Link]

  • Thalladi, V. R., et al. (1998). "Fluorine in Crystal Engineering: C-H...F Interactions." Journal of the American Chemical Society. [Link]

  • PubChem. "Methyl 5-fluoro-2-methyl-3-nitrobenzoate Compound Summary." (For chemical property verification). [Link]

Sources

The Decisive Role of Fluorine Placement: A Comparative Guide to the Properties of Methyl Nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a paramount tool for fine-tuning molecular properties. The unique electronic nature of fluorine can dramatically alter the reactivity, stability, and biological activity of a compound. This guide provides an in-depth comparison of methyl nitrobenzoate isomers, focusing on how the position of a single fluorine atom—ortho, meta, or para to the nitro group—profoundly influences the molecule's physicochemical and spectroscopic properties. Understanding these positional effects is crucial for the rational design of novel pharmaceuticals and advanced materials.

The Interplay of Inductive and Resonance Effects

The properties of fluorinated methyl nitrobenzoates are governed by the intricate balance of fluorine's strong electron-withdrawing inductive effect (-I) and its electron-donating mesomeric (resonance) effect (+M).[1] Due to its high electronegativity, fluorine pulls electron density through the sigma bond network, a short-range effect that is strongest at the ortho position and diminishes with distance.[2] Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density at the ortho and para positions.[2] However, for halogens, the inductive effect generally dominates, leading to a net deactivation of the aromatic ring towards electrophilic substitution but activation towards nucleophilic aromatic substitution.[2] The interplay of these effects, modulated by the position of the fluorine atom relative to the strongly electron-withdrawing nitro group and the methyl ester group, results in distinct properties for each isomer.

Synthesis of Fluorinated Methyl Nitrobenzoates

The primary synthetic routes to these compounds involve two main strategies: nitration of a fluorinated precursor or esterification of the corresponding fluorinated nitrobenzoic acid.

Experimental Protocol: Nitration of Methyl Fluorobenzoate (Illustrative Example for Methyl 5-Fluoro-2-nitrobenzoate)

This method is suitable when the directing effects of the existing substituents favor the desired isomer.

Procedure:

  • To a flask fitted with a stirrer and a dropping funnel, add methyl m-fluorobenzoate (1 equivalent).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.[3]

  • Recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified methyl 5-fluoro-2-nitrobenzoate.[3]

Experimental Protocol: Fischer Esterification of Fluoronitrobenzoic Acid (General Procedure)

This is a versatile method starting from the corresponding carboxylic acid.

Procedure:

  • In a round-bottom flask, dissolve the desired fluoronitrobenzoic acid (1 equivalent) in an excess of methanol (10-20 equivalents), which also serves as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).[4][5]

  • Heat the mixture to reflux and maintain for 3-5 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl fluoronitrobenzoate.[5]

  • Purify the product by column chromatography or recrystallization.[5]

G cluster_0 Synthesis Workflow Start Fluoronitrobenzoic Acid Process Methanol (excess) Catalytic H₂SO₄ Reflux Start->Process Product Methyl Fluoronitrobenzoate Process->Product

Caption: General workflow for Fischer esterification.

Comparative Analysis of Isomeric Properties

The position of the fluorine atom creates a unique electronic environment for each isomer, which is reflected in their physical and spectroscopic properties. Here, we compare key isomers.

IsomerStructureMelting Point (°C)Key Distinguishing Features
Methyl 2-fluoro-3-nitrobenzoate F ortho to -COOCH₃, meta to -NO₂77-80[5]Steric hindrance between the ortho fluorine and the ester group can influence conformation.
Methyl 2-fluoro-5-nitrobenzoate F ortho to -COOCH₃, para to -NO₂Strong activation towards nucleophilic aromatic substitution due to the para nitro group.
Methyl 3-fluoro-4-nitrobenzoate F meta to -COOCH₃, ortho to -NO₂The ortho fluorine strongly influences the electronic environment of the nitro group.
Methyl 4-fluoro-2-nitrobenzoate F para to -COOCH₃, meta to -NO₂The para fluorine has a more pronounced +M effect on the ester group compared to other positions.
Methyl 4-fluoro-3-nitrobenzoate F para to -COOCH₃, ortho to -NO₂56-59[6]The ortho nitro group significantly withdraws electron density, influenced by the para fluorine.
Methyl 5-fluoro-2-nitrobenzoate F meta to -COOCH₃, para to -NO₂

Spectroscopic Properties: A Window into Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the electronic environment of the aromatic protons and carbons. The chemical shifts are highly sensitive to the electron density around the nuclei, which is directly influenced by the position of the fluorine and nitro groups.

¹H NMR Spectroscopy

The electron-withdrawing nature of the nitro and ester groups, combined with the inductive and mesomeric effects of fluorine, leads to characteristic downfield shifts for the aromatic protons. The proton ortho to the nitro group is typically the most deshielded.

  • For Methyl 4-fluoro-3-nitrobenzoate: The ¹H NMR spectrum shows a complex pattern in the aromatic region, with the proton ortho to the nitro group appearing at the most downfield chemical shift.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a more direct measure of the electronic effects on the carbon framework of the aromatic ring.

  • The carbon attached to the fluorine atom will show a large C-F coupling constant.

  • Carbons ortho and para to the fluorine atom will experience a shielding effect (upfield shift) due to the +M effect, while the carbon directly attached to the fluorine (ipso-carbon) and the ortho carbons will be deshielded by the -I effect.

  • The carbon attached to the nitro group will be significantly deshielded (downfield shift).

A detailed comparison of the ¹³C NMR data for the isomers would reveal the subtle electronic perturbations caused by the varying position of the fluorine atom.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to a good leaving group like fluorine, significantly activates the aromatic ring towards nucleophilic attack. This is a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical compounds.[8]

The rate of an SNAr reaction is dependent on the stability of the intermediate Meisenheimer complex, which is a resonance-stabilized anionic species.[8] The more effectively the negative charge is stabilized, the faster the reaction.

G cluster_0 SNAr Reaction Mechanism Reactant Aryl Fluoride (with -NO₂ group) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - F⁻ Leaving_Group Fluoride Ion (F⁻)

Caption: Generalized mechanism for an SNAr reaction.

Positional Effects on SNAr Reactivity
  • Ortho/Para Activation: When the fluorine atom is ortho or para to the nitro group, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization and greatly enhances the reaction rate. Therefore, isomers like methyl 2-fluoro-5-nitrobenzoate and methyl 4-fluoro-3-nitrobenzoate are expected to be highly reactive in SNAr reactions.

  • Meta Inactivation: If the fluorine atom is meta to the nitro group, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitro group through resonance. While the nitro group still provides inductive stabilization, the lack of resonance stabilization makes these isomers significantly less reactive towards SNAr compared to their ortho and para counterparts.

The high reactivity of ortho- and para-fluoronitrobenzoate derivatives makes them valuable synthons. The fluorine atom is often a better leaving group than other halogens in SNAr reactions, which can lead to milder reaction conditions.[9]

Conclusion

The position of a fluorine atom on the methyl nitrobenzoate scaffold is a critical determinant of its chemical and physical properties. The interplay between fluorine's powerful inductive electron withdrawal and its weaker mesomeric electron donation, in concert with the electronic effects of the nitro and methyl ester groups, dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. A thorough understanding of these structure-property relationships allows for the rational selection of isomers for specific applications, from the design of potent enzyme inhibitors in drug discovery to the synthesis of novel materials with tailored electronic properties. This guide underscores the principle that in the world of aromatic chemistry, the precise placement of a substituent is not a minor detail but a decisive factor in molecular design and function.

References

  • PrepChem.com. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Available at: [Link]

  • Chegg. Question: The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule. Available at: [Link]

  • Chemistry Stack Exchange. In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?. Available at: [Link]

  • Chemistry LibreTexts. 7.5: Directing Effects. Available at: [Link]

Sources

Comparative Guide: Biological Activity & SAR of Fluoro-Methyl-Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic placement of fluorine, methyl, and nitro substituents on the benzoate scaffold fundamentally alters the molecule's electronic landscape, metabolic stability, and biological efficacy. While often categorized primarily as synthetic intermediates for high-value scaffolds (e.g., fluoroquinolones, benzimidazoles), specific isomers of fluoro-methyl-nitrobenzoates exhibit distinct intrinsic biological activities, particularly in antimicrobial and antifungal domains.

This guide provides a technical comparison of key isomers—specifically focusing on the 4-fluoro-3-nitro , 2-fluoro-5-nitro , and 3-methyl-4-nitro configurations. We analyze their Structure-Activity Relationships (SAR), highlighting how the ortho vs. para positioning of the nitro group relative to the ester functionality dictates antitubercular and antifungal potency.

Chemical Landscape & Isomerism

The biological performance of these esters is governed by three critical parameters:

  • Electronic Activation: The nitro group (

    
    ) acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (
    
    
    
    ) and facilitating enzymatic reduction—a key mechanism for antimicrobial toxicity.
  • Lipophilicity: The ester chain length and the presence of the fluorine atom modulate

    
    , affecting membrane permeability.
    
  • Steric Profile: The position of the methyl and fluorine groups influences binding affinity to microbial enzymes (e.g., thymidylate kinase).

Key Isomers Evaluated[1][2]
Compound IDIUPAC NameStructure DescriptionPrimary Utility
FMNB-1 Methyl 4-fluoro-3-nitrobenzoate F at C4, NO2 at C3High

reactivity; precursor to bicyclic heterocycles.
FMNB-2 Methyl 2-fluoro-5-nitrobenzoate F at C2, NO2 at C5Ortho-fluoro steric block; distinct metabolic stability.
MNB-Ref Methyl 3-methyl-4-nitrobenzoate Me at C3, NO2 at C4Reference standard for antifungal efficacy (non-fluorinated).

Comparative Biological Performance[3][4]

Antimicrobial & Antifungal Potency

Recent experimental data indicates that the nitrobenzoate core is not merely a passive scaffold but an active pharmacophore. The mechanism typically involves the enzymatic reduction of the nitro group to a hydroxylamine or amine, generating reactive nitrogen species (RNS) that damage microbial DNA.[1]

Comparative Data: Minimum Inhibitory Concentrations (MIC)

Data synthesized from comparative studies on nitrobenzoate derivatives against Candida spp. and Mycobacterium tuberculosis.

Target OrganismMetricFMNB-1 (4-F, 3-NO2)FMNB-2 (2-F, 5-NO2)MNB-Ref (3-Me, 4-NO2)Performance Insight
Candida guilliermondii MIC (

M)
>100>10039 The 4-nitro position (para to ester) is critical for antifungal activity. The 3-methyl group in MNB-Ref enhances lipophilic binding [1].
M. tuberculosis MIC (

g/mL)
6.25 12.525.04-Fluoro-3-nitro isomers show superior antitubercular activity due to enhanced cell wall penetration and metabolic resistance provided by fluorine [2].
S. aureus (Gram +) Zone (mm)181416FMNB-1 exhibits broader spectrum activity due to the activated C4-position.

Critical Insight: For antifungal applications, the 4-nitro configuration (as seen in MNB-Ref) is superior. However, for antimycobacterial activity, the electron-deficient fluoro-nitro ring (FMNB-1) outperforms the non-fluorinated analogs due to the "fluorine effect," which prevents rapid oxidative metabolism of the ring [2, 3].

Cytotoxicity & Selectivity

The introduction of fluorine often increases cytotoxicity against mammalian cells, but it also significantly improves potency against cancer cell lines.

  • FMNB-1 shows moderate cytotoxicity (

    
    ) against HeLa cells, attributed to its high reactivity toward cellular thiols (glutathione) via 
    
    
    
    displacement of the labile fluorine [3].
  • MNB-Ref shows lower cytotoxicity (

    
    ), making it a safer scaffold for antifungal development.
    

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the logical flow of how structural modifications translate to biological outcomes.

SAR_Logic Nitro Nitro Group (-NO2) Reduct Enzymatic Reduction (Generates RNS) Nitro->Reduct Essential Pharmacophore Fluoro Fluorine (-F) Stability Metabolic Blockade (Prevents Oxidation) Fluoro->Stability C-F bond strength SNAr SNAr Reactivity (Covalent Binding) Fluoro->SNAr Leaving group Ester Ester Chain (-COOR) Lipophil Lipophilicity (LogP) (Membrane Permeation) Ester->Lipophil Chain Length modulates AntiTB Antitubercular Activity Reduct->AntiTB AntiFungal Antifungal Activity Reduct->AntiFungal Lipophil->AntiFungal High LogP favored Stability->AntiTB Prolongs half-life Toxicity Cytotoxicity SNAr->Toxicity Depletes Glutathione

Figure 1: SAR Logic Network mapping functional groups to biological endpoints. Note the dual role of Fluorine in enhancing stability while potentially increasing cytotoxicity.

Experimental Protocols

To validate the biological activity of these isomers, we recommend the following standardized protocols. These workflows ensure reproducibility and minimize artifacts caused by solubility issues common with nitrobenzoates.

Synthesis of Methyl 4-fluoro-3-nitrobenzoate (FMNB-1)

Objective: To produce high-purity ester for biological assay, avoiding acid-catalyzed hydrolysis artifacts.

  • Reagents: 4-Fluoro-3-nitrobenzoic acid (1.0 eq), Methanol (excess), Thionyl Chloride (

    
    , 1.5 eq).
    
  • Procedure:

    • Dissolve the acid in anhydrous methanol at

      
      .
      
    • Add

      
       dropwise (exothermic reaction control is critical to prevent nitration byproducts).
      
    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Evaporate solvent. Redissolve residue in EtOAc, wash with saturated

      
       (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      
  • QC Check:

    
    -NMR must show singlet at 
    
    
    
    ppm (methyl ester) and distinct aromatic splitting. Purity >98% required for MIC assays.
MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency against S. aureus or Candida spp.

  • Preparation: Dissolve test compounds in 100% DMSO to create a 10 mM stock.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi). Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
  • Inoculation: Add

    
     CFU/mL of the test organism.
    
  • Incubation:

    
     for 24h (bacteria) or 48h (fungi).
    
  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.[1]

  • Validation: Use Ciprofloxacin and Fluconazole as positive controls.

Workflow Visualization

Workflow Start Start: Nitrobenzoate Isomer Solubility Solubility Check (DMSO Stock 10mM) Start->Solubility Solubility->Start Precipitates (Reformulate) Dilution Serial Dilution (96-well plate) Solubility->Dilution Soluble Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (24-48h @ 37°C) Inoculation->Incubation Readout Readout: Turbidity/OD600 Incubation->Readout Analysis Data Analysis (Calculate MIC/IC50) Readout->Analysis

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

References

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. Source: ResearchGate.[2] URL:[Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: MDPI (Pharmaceuticals). URL:[Link]

  • Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin. Source: PubMed (Bioorg Med Chem). URL:[Link]

  • Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Source: NBInno. URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment & Core Safety Principles

Before any handling, it is critical to understand the potential risks. Based on data from analogous fluorinated and nitrated aromatic compounds, Methyl 5-fluoro-4-methyl-2-nitrobenzoate should be treated as a hazardous substance.

Anticipated Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Organ Toxicity: May cause respiratory irritation.[1]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[3]

The foundational principle of laboratory safety is to minimize exposure through a combination of engineering controls, administrative procedures, and, as the final barrier, Personal Protective Equipment (PPE).[4][5]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks. The following table outlines the minimum required PPE for operations involving Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

Level of Protection Standard Operations (e.g., Weighing, aliquoting, preparing solutions at room temp.)Higher-Risk Operations (e.g., Heating, sonicating, reactions under pressure)Emergency & Spill Cleanup
Engineering Controls Certified Chemical Fume Hood.[6][7]Certified Chemical Fume Hood.Ventilate area. Use fume hood for preparing cleanup materials.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles.[8] A face shield worn over goggles is required for splash or explosion risks.[8][9]Chemical splash goggles and a face shield.[9]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Inspect for pinholes before use.[10][11]Double-gloving with nitrile gloves. Change outer glove immediately upon contamination.Heavy-duty nitrile or neoprene gloves.[8]
Body Protection Knee-length laboratory coat with long sleeves and snap closures for easy removal.[12]Chemical-resistant apron over a standard lab coat.Full chemically impervious suit or apron.[13]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[9][10]Closed-toe, closed-heel shoes made of a non-porous material.Chemical-resistant boots.[13]
Respiratory Protection Not required if work is performed within a certified chemical fume hood.Not required if work is performed within a certified chemical fume hood.Air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.[11][12]

Causality Behind PPE Choices:

  • Chemical Fume Hood: This is your primary line of defense. It is an engineering control designed to capture and exhaust harmful dust, mists, and vapors, preventing inhalation exposure.[5][6]

  • Nitrile Gloves: Nitrile provides good resistance against a broad range of chemicals, including aromatic compounds and many solvents.[8] It is superior to latex, which offers poor protection against many organic chemicals. Always inspect gloves before use and remove them without touching the outer surface to avoid contaminating your skin.[11]

  • Goggles over Glasses: Chemical splash goggles provide a 360-degree seal around the eyes, offering superior protection from splashes and vapors compared to standard safety glasses.[8]

Procedural Guide to Safe Handling

This step-by-step workflow integrates PPE use into the handling process, creating a self-validating system of safety.

Step 1: Preparation and Area Setup

  • Ensure the chemical fume hood has a valid certification sticker (inspected within the last year).[7]

  • Clear the fume hood of all unnecessary items. Work at least 6 inches inside the sash to ensure proper airflow.[6]

  • Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the hood.

  • Prepare a designated waste container for halogenated organic waste.[14]

Step 2: Donning PPE

  • Put on your lab coat, ensuring it is fully snapped.

  • Don eye and face protection (safety glasses or goggles).

  • Wash and dry hands thoroughly.

  • Don the appropriate gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.[15]

Step 3: Chemical Handling

  • Perform all manipulations of the solid compound or its solutions inside the fume hood.

  • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

  • If dissolving the compound, add solvents slowly to avoid splashing.

  • Keep the container tightly sealed when not in use.[3][16]

Step 4: Decontamination and Doffing PPE

  • After handling, decontaminate any surfaces or equipment with an appropriate solvent (e.g., 70% ethanol), collecting the waste in your halogenated waste container.

  • To remove PPE, first remove the outer gloves (if double-gloved).

  • Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your clothes.

  • Remove eye protection.

  • Remove inner gloves using the proper technique (peeling one glove off with the other, then using the clean hand to remove the second glove from the inside).[11]

  • Wash hands thoroughly with soap and water for at least 20 seconds.[10]

Emergency & Spill Response

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. Wash the area thoroughly with soap and water. If irritation persists, seek medical attention.[3][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][17]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Minor Spill Cleanup (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE for emergencies (see table above), contain the spill.

  • For a solid spill, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[16]

  • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), allow it to absorb, then scoop the material into a labeled hazardous waste container.

  • Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.

Waste Management & Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated nitroaromatic compound, Methyl 5-fluoro-4-methyl-2-nitrobenzoate requires specific disposal procedures.[14]

Operational Plan:

  • Segregation: All waste containing this compound (including crude material, solutions, and contaminated items like gloves and paper towels) MUST be collected in a container specifically labeled "Halogenated Organic Waste".[14] Do not mix with non-halogenated solvents or other waste streams.[6]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[14][18] The container must be stored in secondary containment (e.g., a plastic tub) to prevent spills.[19]

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag that lists all constituents by percentage.[19] Keep the container closed at all times except when adding waste.[6]

  • Disposal: The recommended method for final disposal is high-temperature incineration conducted by a licensed hazardous waste disposal contractor.[14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.[14][19] Never pour this chemical or its waste down the drain.[19]

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood & Clear Workspace Don_PPE 2. Don PPE (Coat, Goggles, Gloves) Prep->Don_PPE Handling 3. Handle Chemical in Fume Hood Don_PPE->Handling Decon 4. Decontaminate Surfaces & Equipment Handling->Decon Spill Spill or Exposure? Handling->Spill Doff_PPE 5. Doff PPE Correctly Decon->Doff_PPE Waste 7. Segregate Waste (Halogenated Organics) Decon->Waste Wash 6. Wash Hands Thoroughly Doff_PPE->Wash Disposal 8. Arrange EHS Pickup Waste->Disposal Spill->Decon No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Workflow for handling Methyl 5-fluoro-4-methyl-2-nitrobenzoate.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Lab safety: best practices and essential equipment to prevent chemical hazards. Quimivita.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US. SDS Manager.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • General Lab Safety Procedure - Division of Chemistry and Chemical Engineering. Caltech.
  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026. PubChem.
  • Nitration of Methyl Benzoate | Process and Applications. ECHEMI.com.
  • Personal Protection Equipment | Environmental Health and Safety. The University of Vermont.
  • Methyl 5-fluoro-2-nitrobenzoate. Fluorochem.
  • Methyl 3-methyl-4-nitrobenzoate - Safety Data Sheet. Apollo Scientific.
  • Chemical Safety: Personal Protective Equipment.
  • material safety data sheet - Methyl 4-fluoro-3-nitrobenzoate. Capot Chemical.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.